molecular formula C26H32N8O3 B10775276 TAS0728

TAS0728

Número de catálogo: B10775276
Peso molecular: 504.6 g/mol
Clave InChI: JCCIICHPRAAMGK-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

TAS0728 is a useful research compound. Its molecular formula is C26H32N8O3 and its molecular weight is 504.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCIICHPRAAMGK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to TAS0728: A Covalent Inhibitor of HER2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS0728, a novel covalent inhibitor targeting the cysteine 805 (Cys805) residue of Human Epidermal Growth Factor Receptor 2 (HER2). This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize this potent and selective anti-cancer agent.

Core Concepts: Covalent Inhibition of HER2 by this compound

This compound is an orally available, HER2-selective covalent inhibitor.[1][2] Its mechanism of action involves the specific and irreversible binding to the Cys805 residue within the ATP-binding pocket of the HER2 kinase domain.[3] This covalent bond formation permanently inactivates the kinase, leading to a sustained inhibition of HER2 signaling pathways. A key advantage of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile compared to pan-ErbB inhibitors that often cause dose-limiting toxicities due to EGFR inhibition.[1][3]

Quantitative Data Summary

The preclinical data for this compound demonstrates its potent and selective inhibition of HER2, leading to anti-proliferative effects in HER2-amplified cancer cells and tumor regression in in vivo models.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC₅₀ (nmol/L)
HER23.6
EGFR (wild-type)220

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 2: In Vitro Anti-proliferative Activity of this compound in HER2-Amplified Cancer Cell Lines
Cell LineCancer TypeGI₅₀ (nmol/L)
NCI-N87Gastric1.6
BT-474Breast3.6
SK-BR-3Breast5.0
AU565Breast5.1
Calu-3Lung6.9

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelTumor TypeDosage (mg/kg/day)Tumor Growth Inhibition (%)
NCI-N87Gastric30Significant Regression
NCI-N87Gastric60Significant Regression
BT-474Breast30Significant Regression
BT-474Breast60Significant Regression

Data sourced from Irie H, et al. Mol Cancer Ther. 2019.

Signaling Pathways and Mechanism of Action

HER2 Signaling Pathway

HER2 is a receptor tyrosine kinase that, upon homo- or heterodimerization (e.g., with HER3), activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancer, HER2 overexpression or mutation leads to constitutive activation of these pathways, driving tumorigenesis.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER3 HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 Signaling Cascade
Covalent Binding Mechanism of this compound

This compound forms a covalent bond with the thiol group of the Cys805 residue in the ATP-binding site of HER2. This irreversible interaction physically blocks ATP from binding, thereby preventing the autophosphorylation and activation of the HER2 kinase.

TAS0728_Binding_Mechanism This compound This compound HER2_Kinase HER2 Kinase Domain (with Cys805) This compound->HER2_Kinase Binds to ATP pocket Covalent_Complex This compound-HER2 Covalent Complex (Inactive) HER2_Kinase->Covalent_Complex Forms covalent bond with Cys805

This compound Covalent Inhibition

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound, based on the procedures described by Irie H, et al. (Mol Cancer Ther. 2019) and supplemented with standard laboratory protocols.

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified HER2 kinase.

Materials:

  • Recombinant human HER2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the HER2 kinase and substrate in the kinase buffer.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for HER2.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of HER2-amplified cancer cell lines.

Materials:

  • HER2-amplified cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Microplate reader capable of measuring luminescence

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well, following the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent growth inhibition for each concentration of this compound relative to the DMSO control and determine the GI₅₀ value.

In Vivo Tumor Xenograft Model

This model assesses the antitumor activity of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • HER2-amplified cancer cells (e.g., NCI-N87, BT-474)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously implant HER2-amplified cancer cells into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired doses and schedule (e.g., once daily). The control group receives the vehicle.

  • Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

  • Evaluate the antitumor efficacy based on tumor growth inhibition or regression.

Experimental Workflows

In Vitro Assay Workflow

in_vitro_workflow cluster_kinase_assay In Vitro Kinase Assay cluster_cell_assay Cell Proliferation Assay k1 Prepare Kinase Reaction Mix k2 Add this compound (Serial Dilutions) k1->k2 k3 Initiate with ATP & Incubate k2->k3 k4 Measure ADP Production (ADP-Glo™) k3->k4 k5 Calculate IC₅₀ k4->k5 c1 Seed HER2+ Cancer Cells c2 Treat with this compound (Serial Dilutions) c1->c2 c3 Incubate for 72h c2->c3 c4 Measure Cell Viability (CellTiter-Glo®) c3->c4 c5 Calculate GI₅₀ c4->c5

In Vitro Experimental Workflow
In Vivo Xenograft Workflow

in_vivo_workflow v1 Implant HER2+ Tumor Cells in Mice v2 Monitor Tumor Growth v1->v2 v3 Randomize Mice into Groups v2->v3 v4 Oral Administration of This compound or Vehicle v3->v4 v5 Measure Tumor Volume & Body Weight v4->v5 v6 Euthanize & Excise Tumors v5->v6 v7 Analyze Antitumor Efficacy & Pharmacodynamics v6->v7

In Vivo Xenograft Study Workflow

Conclusion

This compound is a potent and selective covalent inhibitor of HER2 that demonstrates significant antitumor activity in preclinical models of HER2-driven cancers. Its high selectivity for HER2 over EGFR suggests the potential for a favorable therapeutic window. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel HER2-targeted therapies. Further clinical investigation of this compound is warranted to evaluate its full therapeutic potential.

References

An In-depth Technical Guide on the Downstream Signaling Pathways Affected by TAS0728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is a novel, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). It selectively and irreversibly binds to the cysteine residue (C805) within the ATP-binding site of HER2, leading to potent and sustained inhibition of its kinase activity. This targeted mechanism of action makes this compound a promising therapeutic agent for HER2-driven malignancies. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Mechanism of Action

This compound forms a covalent bond with the C805 residue of the HER2 kinase domain, which confers its high potency and irreversible nature. This covalent binding prevents ATP from accessing the kinase domain, thereby inhibiting HER2 autophosphorylation and subsequent activation of downstream signaling cascades. A key feature of this compound is its high selectivity for HER2 over other members of the ErbB family, particularly the epidermal growth factor receptor (EGFR), which may translate to a more favorable safety profile compared to pan-ErbB inhibitors.

Impact on Downstream Signaling Pathways

This compound demonstrates robust and sustained inhibition of key signaling pathways that are critical for the proliferation and survival of HER2-amplified cancer cells. The primary pathways affected are the PI3K/AKT/mTOR and MAPK/ERK pathways.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. In HER2-overexpressing cancers, this pathway is often constitutively active. This compound effectively abrogates this signaling by inhibiting the phosphorylation of HER2 and its dimerization partner, HER3. This leads to a significant reduction in the phosphorylation of downstream effectors, including AKT and S6 ribosomal protein.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical downstream cascade of HER2 that regulates cell proliferation, differentiation, and survival. Inhibition of HER2 phosphorylation by this compound leads to a marked decrease in the phosphorylation of MEK and ERK, key components of this pathway.

The inhibition of both the PI3K/AKT/mTOR and MAPK/ERK pathways by this compound culminates in the induction of apoptosis in HER2-amplified cancer cells.[1]

TAS0728_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3->PI3K This compound This compound This compound->HER2 Inhibits (covalent binding at C805) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound inhibits HER2, blocking PI3K/AKT and MAPK pathways.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays.

Biochemical and Cellular Potency
Assay TypeTarget/Cell LineMetricValue (nM)
Biochemical AssayHER2IC5036
Cellular AssayBT-474GI503.6
Cellular AssayNCI-N87GI501.6 - 31
Cellular AssaySK-BR-3GI501.6 - 31
Cellular AssayCALU-3GI501.6 - 31
Cellular AssayMDA-MB-453GI501.6 - 31
Cellular AssayJIMT-1GI501.6 - 31

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.

Kinase Selectivity

A kinome-wide biochemical panel demonstrated the high specificity of this compound for HER2. At a concentration of 1 µM, this compound showed significant inhibition of HER2 while sparing a large panel of other kinases, including EGFR.

Experimental Protocols

Cell Viability Assay

Objective: To determine the growth inhibitory effect of this compound on HER2-amplified cancer cell lines.

Methodology:

  • Cell Culture: HER2-amplified human cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell_Viability_Workflow A 1. Seed cells in 96-well plates B 2. Treat with this compound (serial dilutions) A->B C 3. Incubate for 72 hours B->C D 4. Add CellTiter-Glo® reagent C->D E 5. Measure luminescence D->E F 6. Calculate GI50 values E->F

Figure 2: Workflow for determining cell viability after this compound treatment.

Western Blot Analysis for Phosphoprotein Levels

Objective: To quantify the inhibition of HER2, HER3, AKT, and ERK phosphorylation by this compound.

Methodology:

  • Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER2, HER3, AKT, and ERK.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) to determine the relative levels of phosphorylated proteins.

In Vivo Antitumor Activity in Xenograft Models

Objective: To evaluate the in vivo efficacy of this compound in mouse xenograft models of HER2-amplified cancer.

Methodology:

  • Animal Models: Female athymic nude mice are used.

  • Tumor Implantation: HER2-amplified cancer cells (e.g., NCI-N87, BT-474) are subcutaneously implanted into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 30 and 60 mg/kg) and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for Western blot analysis of phosphoprotein levels to confirm target engagement.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical significance is determined.

Conclusion

This compound is a potent and selective covalent inhibitor of HER2 that effectively blocks downstream signaling through the PI3K/AKT/mTOR and MAPK/ERK pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in HER2-driven cancer models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on HER2-targeted therapies. The high potency and selectivity of this compound underscore its potential as a valuable therapeutic agent for patients with HER2-positive cancers.

References

TAS0728: A Technical Guide to its Differential Effects on HER2-Mutant and Wild-Type Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver in various cancers, most notably breast and gastric cancers. While HER2 amplification and overexpression are the most common alterations, activating mutations in the HER2 gene also play a significant role in tumorigenesis and represent a distinct therapeutic target.[1][2][3] TAS0728 is a novel, orally available, covalent inhibitor of HER2.[4] This technical guide provides an in-depth analysis of the preclinical data on this compound, with a specific focus on its comparative effects on cancer cells harboring HER2 mutations versus those with wild-type HER2 amplification.

This compound distinguishes itself through its high selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[4] This selectivity is clinically relevant as inhibition of EGFR is often associated with dose-limiting toxicities such as rash and diarrhea. By specifically targeting HER2, this compound holds the potential for a wider therapeutic window. The molecule acts as an irreversible inhibitor by covalently binding to cysteine 805 (C805) within the ATP-binding pocket of HER2, leading to sustained inhibition of its kinase activity.

This document summarizes the available quantitative data on the cellular and in vivo activity of this compound, details the experimental methodologies used in its preclinical evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound against HER2-mutant and HER2-amplified (wild-type) cancer cells.

Table 1: In Vitro Cellular Activity of this compound in HER2-Mutant and Wild-Type Cell Lines

Cell LineCancer TypeHER2 StatusEGFR StatusThis compound GI₅₀ (nmol/L)Reference
HER2-Amplified
NCI-N87GastricAmplifiedWild-TypeData not publicly available, but described as potent
BT-474BreastAmplifiedWild-TypeData not publicly available, but described as potent
HER2-Mutant
Ba/F3Pro-BExon 20 Insertion (A775_G776insYVMA)Wild-TypePotent inhibition of phosphorylation observed
Ba/F3Pro-BExon 20 Insertion (P780_Y781insGSP)Wild-TypePotent inhibition of phosphorylation observed
EGFR Wild-Type
MCF10ABreast (Normal)Wild-TypeWild-TypeSignificantly less sensitive than HER2-driven cells

Note: Specific GI₅₀/IC₅₀ values for this compound are not consistently available in the public domain. Preclinical studies describe its activity in the nanomolar range against sensitive cell lines.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeHER2 StatusTreatmentTumor Growth Inhibition (TGI) / RegressionReference
NCI-N87GastricAmplifiedThis compoundSignificant tumor regression
BT-474BreastAmplifiedThis compoundSignificant tumor regression

Note: While significant tumor regression has been reported, specific quantitative TGI percentages are not consistently provided in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections describe the key experimental protocols used to evaluate the efficacy of this compound.

Cell Viability and Growth Inhibition (GI₅₀) Assays

These assays are fundamental in determining the concentration of a compound required to inhibit cell growth by 50%.

1. Cell Culture and Seeding:

  • HER2-amplified (e.g., NCI-N87, BT-474) and HER2-mutant engineered cells (e.g., Ba/F3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • This compound is serially diluted to a range of concentrations in culture medium.

  • The culture medium is replaced with the medium containing this compound or vehicle control (e.g., DMSO).

3. Incubation:

  • Plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.

4. Viability Assessment (MTS Assay):

  • An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • The plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan (B1609692) by metabolically active cells.

  • The absorbance is measured at 490 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are normalized to the vehicle-treated control wells.

  • The GI₅₀ values are calculated by fitting the dose-response curves to a sigmoidal model.

Western Blot Analysis for HER2 Signaling Pathway

Western blotting is employed to assess the phosphorylation status of HER2 and its downstream signaling proteins, providing mechanistic insights into the action of this compound.

1. Cell Lysis:

  • Cells are treated with various concentrations of this compound for a specified duration.

  • Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • The lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.

2. Protein Quantification:

  • The protein concentration of each lysate is determined using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (e.g., 20-30 µg) are denatured and separated by size on a polyacrylamide gel via SDS-PAGE.

  • The separated proteins are then transferred to a PVDF membrane.

4. Immunoblotting:

  • The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated downstream effectors (e.g., p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).

  • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Detection:

  • An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the resulting signal is captured using a digital imaging system.

  • The band intensities are quantified using densitometry software.

In Vivo Xenograft Studies

Xenograft models are critical for evaluating the antitumor activity of this compound in a living organism.

1. Cell Implantation:

  • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., NCI-N87 or BT-474).

2. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Mice are then randomized into treatment and control groups.

  • This compound is administered orally at various doses and schedules.

3. Monitoring Tumor Growth and Animal Health:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).

  • The body weight of the mice is also monitored as an indicator of toxicity.

4. Efficacy Assessment:

  • The study is concluded when tumors in the control group reach a predetermined size.

  • Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group. In some cases, tumor regression is observed.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound.

HER2 Signaling Pathway and this compound Inhibition

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 Receptor HER2_dimer HER2/HER3 Dimerization & Autophosphorylation HER3 HER3 Receptor PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2_dimer Inhibits (Covalent Binding) HER2_dimer->PI3K HER2_dimer->RAS

Caption: HER2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Outcome cell_lines HER2-Mutant & Wild-Type Cell Lines viability_assay Cell Viability Assay (e.g., MTS) cell_lines->viability_assay western_blot Western Blot Analysis cell_lines->western_blot gi50 Determine GI₅₀ viability_assay->gi50 pathway_inhibition Assess Pathway Inhibition (p-HER2, p-AKT, etc.) western_blot->pathway_inhibition xenograft_model Xenograft Model (e.g., NCI-N87, BT-474) tgi_study Tumor Growth Inhibition Study xenograft_model->tgi_study antitumor_efficacy Evaluate Antitumor Efficacy tgi_study->antitumor_efficacy gi50->antitumor_efficacy pathway_inhibition->antitumor_efficacy Logical_Relationship cluster_her2_status HER2 Status cluster_treatment Treatment cluster_outcome Cellular Outcome her2_mutant HER2-Mutant This compound This compound apoptosis Apoptosis & Growth Inhibition her2_amplified HER2-Amplified (Wild-Type) her2_wt_nonamp HER2 Wild-Type (Non-Amplified) no_effect Minimal Effect This compound->apoptosis This compound->apoptosis This compound->no_effect

References

The Structural Basis for TAS0728's Remarkable Selectivity for HER2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular underpinnings of TAS0728's selectivity for the human epidermal growth factor receptor 2 (HER2). This compound is an orally available, covalent inhibitor that has demonstrated potent and sustained antitumor activity in preclinical models by specifically targeting HER2.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Significance of HER2 Selectivity

The human epidermal growth factor receptor (HER) family of receptor tyrosine kinases plays a crucial role in cell growth, proliferation, and differentiation.[3] Overexpression or amplification of HER2 is a key driver in several cancers, most notably in a subset of breast and gastric cancers.[1] While several HER2 inhibitors have been developed, many also exhibit activity against other HER family members, such as the epidermal growth factor receptor (EGFR). This lack of selectivity can lead to dose-limiting toxicities, including skin rashes and diarrhea.[4] this compound distinguishes itself through its high specificity for HER2 over wild-type EGFR, offering the potential for a wider therapeutic window and improved patient outcomes.

Mechanism of Action: Covalent Inhibition of HER2

This compound's selectivity is rooted in its unique covalent binding mechanism. It specifically and irreversibly binds to the cysteine residue at position 805 (Cys805) within the ATP-binding pocket of the HER2 kinase domain. This covalent interaction locks the inhibitor in place, leading to a robust and sustained inhibition of HER2's catalytic activity. Once bound, the inhibitory effect of this compound is not compromised by high concentrations of ATP, a key advantage over reversible inhibitors.

The structural basis for its selectivity over EGFR lies in the subtle differences in the amino acid sequences and conformations of the ATP-binding pockets of HER2 and EGFR. The specific acrylamide (B121943) "warhead" on the this compound molecule is positioned to react optimally with Cys805 in HER2, while its interaction with the corresponding cysteine residue in EGFR (Cys797) is less favorable.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
HER2 13 - 36
BMX4.9
HER48.5
BLK31
JAK333
SLK25
LOK86
EGFR (wild-type)65

Data compiled from multiple sources. The range for HER2 IC50 reflects values reported in different assays.

Table 2: In Vitro Anti-proliferative Activity of this compound in HER2-Amplified Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
SK-BR-3Breast Cancer5.0
AU565Breast Cancer5.1
BT-474Breast Cancer3.6
NCI-N87Gastric Cancer1.6
Calu-3Lung Cancer6.9

GI50 represents the concentration required to inhibit cell growth by 50%.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I Study)

DoseCmax (ng/mL)Tmax (hr)AUClast (hr*ng/mL)
50 mg BID136 ± 45.42.0 (1.0 - 4.2)549 ± 189
100 mg BID250 ± 1202.1 (1.0 - 4.1)1140 ± 544
150 mg BID388 ± 1402.0 (1.0 - 4.0)1850 ± 758
200 mg BID473 ± 1812.0 (1.0 - 4.0)2240 ± 973

Data are presented as mean ± standard deviation, except for Tmax which is median (range). BID = twice daily.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the HER2 selectivity of this compound. These protocols are based on standard, established methods in the field, as the primary literature does not provide exhaustive, step-by-step details.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of purified HER2 enzyme in the presence of this compound to determine the IC50 value.

Materials:

  • Recombinant human HER2 enzyme

  • This compound (serial dilutions)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 1 µL of each this compound dilution. Include a DMSO-only control.

  • Add 2 µL of a solution containing the HER2 enzyme to each well.

  • Add 2 µL of a solution containing the substrate and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cellular Phosphorylation Assay

This assay measures the ability of this compound to inhibit the phosphorylation of HER2 and its downstream signaling proteins in cancer cells.

Materials:

  • HER2-amplified cancer cell line (e.g., SK-BR-3)

  • Cell culture medium and supplements

  • This compound (serial dilutions)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-HER2, anti-total-HER2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK

  • Western blotting reagents and equipment

Protocol:

  • Seed HER2-amplified cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of HER2, Akt, and ERK.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Develop the blots using an enhanced chemiluminescence (ECL) substrate and image the results.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Xenograft Model

This model assesses the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • HER2-amplified cancer cell line (e.g., NCI-N87 or BT-474)

  • Matrigel (optional, to enhance tumor formation)

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Harvest HER2-amplified cancer cells and resuspend them in a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at the desired dose and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the HER2 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for evaluating covalent inhibitors.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

TAS0728_Mechanism This compound This compound Covalent_Complex This compound-HER2 Covalent Complex (Inactive) This compound->Covalent_Complex Covalent Bond to Cys805 HER2_Kinase HER2 Kinase Domain (with Cys805) HER2_Kinase->Covalent_Complex ADP ADP HER2_Kinase->ADP Inhibited Downstream_Signaling Downstream Signaling Covalent_Complex->Downstream_Signaling Inhibition ATP ATP ATP->HER2_Kinase Blocked Apoptosis Apoptosis Downstream_Signaling->Apoptosis Induction

Caption: Covalent inhibition of HER2 by this compound blocks downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Phospho_Assay Cellular Phosphorylation Assay (Target Engagement) Cell_Proliferation->Phospho_Assay Xenograft Xenograft Tumor Model (Efficacy) Phospho_Assay->Xenograft Pharmacokinetics Pharmacokinetic Studies (ADME) Xenograft->Pharmacokinetics Toxicity Toxicology Studies Pharmacokinetics->Toxicity

Caption: Typical experimental workflow for preclinical evaluation of a covalent inhibitor.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for HER2-positive cancers. Its high selectivity for HER2, achieved through a specific covalent interaction with Cys805, minimizes off-target effects on EGFR and other kinases. This selectivity, supported by robust preclinical data, translates into potent antitumor activity and a favorable safety profile. The experimental methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working to advance the next generation of precision oncology therapeutics. The ongoing clinical evaluation of this compound is anticipated to further elucidate its therapeutic potential.

References

In Vitro Antiproliferative Activity of TAS0728: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiproliferative activity of TAS0728, a selective and irreversible HER2 kinase inhibitor. This document details the compound's mechanism of action, summarizes its activity across various cancer cell lines, and provides comprehensive experimental protocols for key assays.

Core Concepts: Mechanism of Action

This compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2/ERBB2)[1]. It selectively and irreversibly binds to cysteine 805 (C805) within the ATP-binding site of the HER2 kinase domain[2]. This covalent modification blocks HER2 autophosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival. A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which may translate to a more favorable safety profile by minimizing EGFR-related toxicities[2]. The inhibition of HER2 signaling by this compound ultimately leads to the induction of apoptosis in HER2-amplified cancer cells[2].

Quantitative Data: Antiproliferative Activity

The in vitro antiproliferative activity of this compound has been evaluated across a panel of HER2-amplified cancer cell lines. The 50% growth inhibition (GI50) values are summarized in the table below.

Cell LineCancer TypeGI50 (nM)
SK-BR-3Breast Cancer5.0
AU565Breast Cancer5.1
BT-474Breast Cancer3.6
NCI-N87Gastric Cancer1.6
Calu-3Lung Cancer6.9

Data sourced from MedChemExpress, citing Irie H, et al. Mol Cancer Ther. 2019 Apr;18(4):733-742.

Signaling Pathway

This compound exerts its antiproliferative effects by inhibiting the HER2 signaling cascade. Upon binding to HER2, it prevents its phosphorylation and the subsequent phosphorylation of HER3. This blockade inhibits downstream signaling through the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival. The sustained inhibition of these pathways ultimately leads to apoptosis.

TAS0728_Signaling_Pathway HER2 HER2 HER3 HER3 HER2->HER3 RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Covalent Inhibition

This compound inhibits the HER2 signaling pathway, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the antiproliferative activity of this compound. These are representative protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Workflow for the MTT-based cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in 96-well flat-bottom plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the overnight culture medium from the plates and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 values by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of HER2 and its downstream effectors.

Workflow:

Workflow for Western Blot analysis of protein phosphorylation.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated HER2 (p-HER2), total HER2, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Workflow for apoptosis detection by Annexin V/PI staining.

Protocol:

  • Cell Treatment: Culture cells in the presence of this compound at the desired concentrations for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Excite FITC at 488 nm and detect emission at 530 nm. Excite PI at 488 nm and detect emission at >670 nm.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

Workflow for cell cycle analysis using Propidium Iodide.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time period.

  • Cell Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PBS solution containing RNase A to degrade cellular RNA. Incubate for 30 minutes at 37°C.

  • Propidium Iodide Staining: Add a solution of propidium iodide to the cell suspension.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

References

TAS0728: A Deep Dive into its Apoptotic Induction in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TAS0728, a potent and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), has demonstrated significant anti-tumor activity by inducing apoptosis in HER2-amplified breast cancer cell lines. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, quantitative effects on apoptosis, and the experimental protocols used to elucidate these findings.

Mechanism of Action: Inhibition of HER2 Signaling and Induction of Apoptosis

This compound exerts its pro-apoptotic effects by selectively and irreversibly binding to the HER2 kinase domain.[1][2] This covalent binding inhibits the phosphorylation of HER2 and its heterodimerization partner HER3, leading to the suppression of downstream pro-survival signaling pathways.[1] The abrogation of these signals ultimately shifts the cellular balance towards apoptosis.

Quantitative Analysis of this compound-Induced Apoptosis

While specific percentages of apoptosis induction in various breast cancer cell lines are not extensively published in publicly available literature, the pro-apoptotic effect of this compound is well-established through the observation of key apoptotic markers.

Table 1: Summary of this compound Effects on Apoptosis Markers in HER2-Positive Breast Cancer Cells

MarkerObservationImplication
Cleaved PARP Increased levels observed after this compound treatment.Indicates activation of effector caspases and execution of apoptosis.
Cleaved Caspase-3 Increased levels observed after this compound treatment.Confirms the activation of a key executioner caspase in the apoptotic cascade.
Phospho-HER2 Robust and sustained inhibition.[1]Direct target engagement and initiation of downstream anti-proliferative and pro-apoptotic signaling.
Phospho-HER3 Robust and sustained inhibition.[1]Disruption of a critical signaling partner for HER2, amplifying the apoptotic signal.
Downstream Effectors Robust and sustained inhibition of phosphorylation.[1]Blockade of pro-survival pathways such as PI3K/Akt.

Table 2: Antiproliferative Activity of this compound in HER2-Positive Breast Cancer Cell Lines

Precise IC50 values for this compound across a comprehensive panel of breast cancer cell lines are not consistently reported in the available literature. However, it has been shown to have potent antiproliferative activity in a dose-dependent manner in HER2-overexpressed cancer cells in vitro.[2] For context, IC50 values for other HER2 inhibitors in common HER2-positive cell lines are provided below.

Cell LineHER2 StatusReference HER2 InhibitorReported IC50 (µM)
BT-474 HER2-amplifiedLapatinib~0.036 - 0.05
SK-BR-3 HER2-amplifiedLapatinib~0.080 - 0.1
MDA-MB-453 HER2-amplifiedLapatinib~3.078 - 6.08

Note: These values are for a different HER2 inhibitor and are provided for comparative purposes only. The sensitivity of these cell lines to this compound may differ.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture

HER2-positive breast cancer cell lines such as BT-474, SK-BR-3, and MDA-MB-453 are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Apoptosis Assay via Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method to quantify apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize the adherent cells and combine them with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, total PARP, total caspase-3, p-HER2, total HER2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Cascade

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the mechanism by which this compound inhibits HER2 signaling and promotes apoptosis.

TAS0728_Apoptosis_Pathway This compound Induced Apoptosis Pathway in HER2+ Breast Cancer cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrial Events This compound This compound HER2 HER2 This compound->HER2 inhibits HER3 HER3 PI3K PI3K HER2->PI3K activates HER3->PI3K Akt Akt PI3K->Akt activates Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound inhibits HER2, leading to downstream inactivation of the PI3K/Akt pathway and subsequent apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

The following diagram outlines the typical workflow for investigating the apoptotic effects of this compound in breast cancer cell lines.

TAS0728_Workflow Experimental Workflow for this compound Apoptosis Studies start Start: HER2+ Breast Cancer Cell Lines (e.g., BT-474, SK-BR-3) treatment Treat cells with this compound (various concentrations and time points) start->treatment harvest Harvest Cells (adherent and floating) treatment->harvest split harvest->split flow Flow Cytometry (Annexin V/PI Staining) split->flow western Western Blot Analysis split->western apoptosis_quant Quantify Apoptosis (% early, % late) flow->apoptosis_quant protein_exp Analyze Protein Expression (p-HER2, cleaved PARP, cleaved Caspase-3) western->protein_exp data_analysis Data Analysis and Interpretation apoptosis_quant->data_analysis protein_exp->data_analysis end Conclusion: this compound induces apoptosis in HER2+ cells data_analysis->end

Caption: A typical experimental workflow for studying this compound-induced apoptosis in breast cancer cells.

References

Methodological & Application

TAS0728: Application Notes on Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of TAS0728, a potent and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), when prepared and stored in Dimethyl Sulfoxide (DMSO).

Introduction to this compound

This compound is an orally available, irreversible inhibitor of HER2 kinase activity. It covalently binds to a specific cysteine residue (C805) in the ATP-binding site of HER2, leading to sustained inhibition of its signaling pathway.[1] This targeted mechanism makes this compound a promising therapeutic agent for HER2-positive cancers. The inhibition of HER2 blocks downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4]

Solubility of this compound in DMSO

This compound exhibits good solubility in DMSO, a common solvent for in vitro and in vivo studies of small molecule inhibitors.

Quantitative Solubility Data:

SolventSolubilitySource
DMSO~30 mg/mLCayman Chemical
DMSO100 mg/mL (198.18 mM)Selleck Chemicals

Note: The solubility of compounds can be influenced by factors such as the purity of the compound and the quality of the DMSO (e.g., anhydrous vs. hydrated).

Stability of this compound in DMSO

Proper storage of this compound, both in its solid form and as a DMSO stock solution, is critical to maintain its integrity and activity.

Stability and Storage Recommendations:

FormStorage TemperatureStabilitySource
Crystalline Solid-20°C≥ 4 yearsCayman Chemical
DMSO Stock Solution-20°C1 yearMedchemExpress
DMSO Stock Solution-80°C2 yearsMedchemExpress

To prevent degradation due to repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes.

Signaling Pathway of this compound Inhibition

This compound exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon binding to HER2, it prevents its autophosphorylation and the subsequent activation of downstream signaling cascades. This leads to the inhibition of critical cellular processes promoting tumor growth and survival.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation RAS RAS HER2_HER3->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Covalent Inhibition

This compound inhibits the HER2 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass or polypropylene (B1209903) vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, disposable pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 504.6 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 0.001 L * 504.6 g/mol * 1000 mg/g = 5.046 mg

  • Weighing this compound:

    • Accurately weigh 5.046 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath at room temperature.

  • Visual Inspection:

    • Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use volumes in sterile, clearly labeled vials.

    • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate to Dissolve add_dmso->mix inspect Visually Inspect for Complete Dissolution mix->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing this compound stock solution.
Cell Viability (MTT) Assay Protocol

This protocol outlines a general procedure for assessing the effect of this compound on the viability of HER2-positive cancer cells using an MTT assay.

Materials:

  • HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)

  • Complete cell culture medium

  • This compound DMSO stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HER2-positive cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound DMSO stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed HER2-Positive Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_treatment Prepare Serial Dilutions of this compound incubate1->prepare_treatment treat_cells Treat Cells with this compound prepare_treatment->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data and Determine IC50 read_absorbance->analyze end End analyze->end

Workflow for a cell viability (MTT) assay.

Safety Precautions

This compound is a potent pharmacological agent and should be handled with care. DMSO is known to facilitate the absorption of substances through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling this compound and its solutions in DMSO. All procedures should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for In Vitro Kinase Assay with TAS0728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast cancer.[1][2] As a covalent inhibitor, this compound forms an irreversible bond with a specific cysteine residue (C805) within the kinase domain of HER2, leading to a sustained inhibition of its kinase activity.[2][3] This targeted mechanism blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, thereby inhibiting tumor cell proliferation and survival.[2][4][5] In preclinical studies, this compound has demonstrated high selectivity for HER2 over other kinases, including wild-type Epidermal Growth Factor Receptor (EGFR), which may translate to a more favorable safety profile.[2][3]

These application notes provide a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of this compound against HER2. The protocol is based on a widely used biochemical assay format that measures the phosphorylation of a synthetic peptide substrate by the HER2 kinase.

Data Presentation

The inhibitory activity of this compound and other kinases is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against HER2 and a selection of other kinases.

KinaseIC50 (nM)
HER2 36
BMX4.9
HER48.5
BLK31
EGFR65
JAK333
SLK25
LOK86

Data compiled from publicly available sources.[4]

Signaling Pathway

This compound targets the HER2 receptor tyrosine kinase. Upon activation, HER2 dimerizes with other HER family members, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. These pathways are crucial for cell proliferation, survival, and differentiation. By covalently binding to and inhibiting HER2, this compound effectively blocks these downstream signals.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibition

Caption: HER2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro HER2 Kinase Assay using ADP-Glo™ Technology

This protocol is designed to measure the kinase activity of recombinant human HER2 by quantifying the amount of ADP produced during the phosphorylation of a synthetic peptide substrate. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and robust method for determining the inhibitory potential of compounds like this compound.

Materials and Reagents:

  • Recombinant Human HER2 (active kinase domain)

  • HER2 Peptide Substrate (e.g., AAEEIYAARRG)[6][7]

  • This compound (or other test inhibitors)

  • ATP (10 mM stock)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

Caption: Workflow for the in vitro HER2 kinase assay with this compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant HER2 kinase in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically by performing a kinase titration.

    • Dilute the HER2 peptide substrate in kinase buffer.

    • Dilute the 10 mM ATP stock in kinase buffer to a 4X working concentration (e.g., 40 µM for a final assay concentration of 10 µM).

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted this compound or vehicle control (kinase buffer with the same percentage of DMSO) to the wells of a 384-well plate.

    • Prepare a master mix containing the diluted HER2 kinase and peptide substrate. Add 5 µL of this master mix to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X ATP solution to each well. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the activity of the kinase.

  • Detection:

    • Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction back to ATP and provide the necessary components for the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the HER2 kinase activity.

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to evaluate the inhibitory activity of this compound against HER2. The provided protocol, data summary, and pathway diagrams offer researchers the necessary tools to assess the potency and selectivity of this compound and similar HER2 inhibitors. Adherence to the detailed experimental procedures is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Determining TAS-0728 Efficacy Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: TAS-0728 and Cell Viability Assessment

TAS-0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, playing a key role in tumor cell proliferation.[1][2] TAS-0728 selectively and irreversibly binds to HER2, preventing its signaling and leading to cell death in HER2-expressing tumor cells.[1][2] Preclinical studies have shown that TAS-0728 has potent, dose-dependent antiproliferative activity against HER2-overexpressing cancer cells.[3]

Assessing the cytotoxic and cytostatic effects of compounds like TAS-0728 is a critical step in drug development. Cell viability assays are fundamental tools for this purpose, providing quantitative data to determine a drug's potency, typically expressed as the half-maximal inhibitory concentration (IC50). This document provides detailed application notes and protocols for two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.

Signaling Pathway: TAS-0728 Mechanism of Action

TAS-0728 exerts its effect by inhibiting the HER2 signaling pathway. Upon ligand binding or overexpression, HER2 forms homodimers or heterodimers (e.g., with HER3), leading to autophosphorylation of its intracellular kinase domain. This activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and differentiation. TAS-0728 covalently binds to a cysteine residue (C805) in the ATP-binding pocket of HER2, irreversibly blocking its kinase activity and thereby inhibiting these downstream signals, ultimately inducing apoptosis in cancer cells.

TAS0728_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_dimer HER2/HER3 Heterodimer HER2->HER2_dimer HER3 HER3 HER3->HER2_dimer PI3K PI3K HER2_dimer->PI3K p RAS RAS HER2_dimer->RAS p AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TAS0728 TAS-0728 This compound->HER2_dimer Inhibition experimental_workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis start seed_cells Seed Cells in 96-well Plate start->seed_cells end incubate_attach Incubate (24h) for cell attachment seed_cells->incubate_attach prep_drug Prepare TAS-0728 Serial Dilutions incubate_attach->prep_drug add_drug Add Drug to Cells prep_drug->add_drug incubate_drug Incubate (e.g., 72h) add_drug->incubate_drug add_reagent Add Assay Reagent (MTT or CTG) incubate_drug->add_reagent incubate_reagent Incubate (MTT: 2-4h, CTG: 10min) add_reagent->incubate_reagent measure Measure Signal (Absorbance or Luminescence) incubate_reagent->measure analyze Calculate % Viability & Determine IC50 measure->analyze analyze->end

References

Establishing TAS0728 Resistant Cell Line Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an investigational, orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It selectively and irreversibly binds to HER2, inhibiting its kinase activity and subsequent downstream signaling pathways, which are crucial for the proliferation of HER2-driven cancer cells.[1] While this compound has shown potent preclinical activity, the development of drug resistance is a common challenge in targeted cancer therapy.[3][4] Understanding the mechanisms of resistance to this compound is critical for optimizing its clinical application and developing strategies to overcome it.

These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell line models. Such models are invaluable tools for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to counteract resistance.

This compound: Mechanism of Action and Signaling Pathway

This compound is a covalent inhibitor that targets a specific cysteine residue within the ATP-binding site of HER2. This irreversible binding leads to a sustained blockade of HER2 signaling. The primary signaling pathway inhibited by this compound is the HER2/HER3 pathway, which, upon activation, triggers downstream cascades including the PI3K/AKT/mTOR and MAPK pathways, promoting cell proliferation, survival, and differentiation.

Diagram: this compound Mechanism of Action

TAS0728_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibition

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK pathways.

Potential Mechanisms of Resistance to HER2 Inhibitors

While specific resistance mechanisms to this compound are still under investigation, data from other HER2 inhibitors like trastuzumab and lapatinib (B449) provide valuable insights into potential pathways of resistance. These can include:

  • Alterations in the HER2 Receptor: Mutations in the HER2 kinase domain or expression of truncated HER2 isoforms (p95HER2) that lack the binding site for certain inhibitors.

  • Activation of Bypass Signaling Pathways: Upregulation of other receptor tyrosine kinases (e.g., EGFR, MET, IGF-1R) that can activate downstream signaling independently of HER2.

  • Aberrant Downstream Signaling: Constitutive activation of components in the PI3K/AKT/mTOR or MAPK pathways, such as through PIK3CA mutations or loss of PTEN.

  • Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

  • Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer a more resistant state.

A preclinical study has shown that cancer cells with acquired resistance to trastuzumab and pertuzumab or to T-DM1 remain dependent on HER2-HER3 signaling and are susceptible to this compound. This suggests that resistance to these agents may not necessarily confer cross-resistance to this compound and highlights the importance of continued HER2 signaling in some resistant tumors.

Experimental Protocols

The establishment of drug-resistant cell lines is typically achieved through continuous or pulsed exposure to escalating concentrations of the drug.

Diagram: Workflow for Generating this compound-Resistant Cell Lines

Resistance_Workflow Start Start with Parental Cancer Cell Line IC50 Determine Initial IC50 of this compound Start->IC50 Dose_Escalation Continuous/Pulsed Exposure to Escalating Doses of this compound IC50->Dose_Escalation Monitor Monitor Cell Viability and Proliferation Dose_Escalation->Monitor Passage Passage Surviving Cells Monitor->Passage Increase_Dose Gradually Increase This compound Concentration Passage->Increase_Dose Stable_Culture Establish Stable Culture at High this compound Concentration Passage->Stable_Culture Sufficient Resistance Achieved Increase_Dose->Dose_Escalation Characterize Characterize Resistant Phenotype (IC50, Stability, Molecular Analysis) Stable_Culture->Characterize End This compound-Resistant Cell Line Model Characterize->End

Caption: Workflow for generating this compound-resistant cell lines.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

Objective: To determine the initial sensitivity of the parental cell line to this compound.

Materials:

  • Parental cancer cell line (e.g., HER2-amplified breast or gastric cancer cell line)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Generation of this compound-Resistant Cell Lines by Stepwise Dose Escalation

Objective: To generate a cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line with a known this compound IC50

  • Complete cell culture medium

  • This compound

  • Cell culture flasks

  • Cryopreservation medium

Procedure:

  • Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the IC50 curve.

  • Monitor the cells daily. Initially, a significant level of cell death is expected.

  • When the surviving cells recover and reach 70-80% confluency, passage them into a new flask, maintaining the same concentration of this compound.

  • Once the cells have a stable growth rate at this concentration for 2-3 passages, increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Repeat steps 2-4, gradually increasing the this compound concentration. If there is excessive cell death, reduce the fold-increase or maintain the cells at the current concentration for a longer period.

  • At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.

  • Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher than the initial IC50 of the parental line (e.g., 10-fold or higher).

Protocol 3: Characterization of this compound-Resistant Cell Lines

Objective: To confirm the resistant phenotype and investigate the underlying mechanisms of resistance.

1. Confirmation of Resistance:

  • Re-evaluate the IC50 of the resistant cell line and the parental line in parallel using the protocol described in Protocol 1.
  • Calculate the Resistance Index (RI) as follows: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
  • An RI significantly greater than 1 confirms resistance.

2. Stability of Resistance:

  • Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-15 passages).
  • Re-determine the IC50 for this compound. A stable resistant phenotype will show minimal change in the IC50 value.

3. Molecular and Cellular Characterization:

  • Western Blot Analysis: Examine the phosphorylation status of HER2, HER3, AKT, and ERK in both parental and resistant cell lines, with and without this compound treatment, to assess the activity of the target pathway and potential bypass mechanisms.
  • Gene Expression Analysis (qRT-PCR or RNA-seq): Investigate changes in the expression of genes known to be involved in drug resistance, such as HER family members, other receptor tyrosine kinases, and drug transporters.
  • DNA Sequencing: Sequence the HER2 gene to identify potential mutations in the drug-binding site or other domains that could confer resistance.
  • Cell Proliferation and Colony Formation Assays: Compare the growth rates and colony-forming ability of parental and resistant cells in the presence and absence of this compound.
  • Cross-Resistance Studies: Evaluate the sensitivity of the this compound-resistant cell line to other HER2 inhibitors and chemotherapeutic agents to determine the specificity of the resistance mechanism.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental[Insert Value]1.0
This compound-Resistant[Insert Value][Calculate Value]

Table 2: Characterization of Parental vs. This compound-Resistant Cell Lines

FeatureParental Cell LineThis compound-Resistant Cell Line
Phenotype
Doubling Time (hours)[Insert Value][Insert Value]
Morphology[Describe][Describe]
Molecular Profile
p-HER2 (relative to total HER2)[Insert Value][Insert Value]
p-AKT (relative to total AKT)[Insert Value][Insert Value]
p-ERK (relative to total ERK)[Insert Value][Insert Value]
HER2 Gene Mutations[e.g., Wild-type][e.g., C805S]
ABC Transporter Expression[e.g., Low][e.g., High ABCB1]

Troubleshooting

ProblemPossible CauseSuggested Solution
All cells die after initial drug exposure.Starting concentration of this compound is too high.Begin with a lower concentration (e.g., IC10 or IC20) and allow more time for cellular adaptation.
No increase in resistance over time.The cell line may not be prone to developing resistance through the selected method.Try a different method, such as pulsed exposure (short-term high concentration followed by recovery in drug-free medium).
Resistance is lost after removing this compound from the culture medium.The resistance mechanism is transient and dependent on continuous drug pressure.Maintain the resistant cell line in a medium containing a low concentration of this compound (e.g., the IC20 of the resistant line).
High variability in IC50 measurements.Inconsistent cell seeding density or assay performance.Ensure accurate cell counting and consistent timing for all steps of the IC50 determination protocol.

By following these detailed protocols and application notes, researchers can successfully establish and characterize this compound-resistant cell line models. These models will be instrumental in advancing our understanding of drug resistance and in the development of next-generation therapeutic strategies for HER2-positive cancers.

References

Application Notes and Protocols for TAS0728 in In Vivo Mouse Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TAS0728, a potent and selective HER2 kinase inhibitor, in preclinical in vivo mouse xenograft studies. The information is compiled from key preclinical investigations to guide the design and execution of efficacy studies.

Introduction

This compound is an orally bioavailable, covalent inhibitor of human epidermal growth factor receptor 2 (HER2). It selectively and irreversibly binds to the HER2 kinase, leading to the inhibition of HER2-mediated signaling pathways and subsequent cell death in tumors with HER2 amplification or mutations.[1] Preclinical studies have demonstrated significant anti-tumor activity of this compound in various xenograft models, highlighting its potential as a therapeutic agent for HER2-positive cancers.[1]

Mechanism of Action: HER2 Signaling Inhibition

This compound exerts its anti-tumor effects by disrupting the HER2 signaling cascade. Upon binding to HER2, this compound inhibits its autophosphorylation and the subsequent phosphorylation of HER3. This blockade leads to the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and growth. The sustained inhibition of these pathways ultimately induces apoptosis in HER2-dependent cancer cells.

TAS0728_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K p MAPK MAPK HER2_HER3->MAPK p AKT AKT PI3K->AKT p Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation This compound This compound This compound->HER2 Inhibits

Caption: this compound Signaling Pathway Inhibition.

Quantitative Data Summary: In Vivo Efficacy of this compound

The following table summarizes the key quantitative data from in vivo mouse xenograft studies investigating the efficacy of this compound.

Tumor ModelCell LineMouse StrainThis compound Dosage (mg/kg)Dosing ScheduleRoute of AdministrationTumor Growth Inhibition (TGI) / Regression
Gastric CancerNCI-N87Nude30Once Daily (QD)Oral (p.o.)Significant tumor regression
Gastric CancerNCI-N87Nude60Once Daily (QD)Oral (p.o.)Significant tumor regression
Breast CancerBT-474Nude30Once Daily (QD)Oral (p.o.)Significant tumor regression
Breast CancerBT-474Nude60Once Daily (QD)Oral (p.o.)Significant tumor regression

Experimental Protocols

Below are detailed protocols for conducting in vivo mouse xenograft studies with this compound, based on established methodologies.

Cell Culture and Xenograft Tumor Establishment

a. Cell Lines:

  • NCI-N87 (Human Gastric Carcinoma): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • BT-474 (Human Breast Ductal Carcinoma): Culture in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin.

b. Animal Models:

  • Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

c. Tumor Implantation:

  • Harvest cultured cancer cells during their exponential growth phase.

  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

  • Subcutaneously inject the cell suspension (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis Cell_Culture 1. Cell Culture (NCI-N87 or BT-474) Harvest 2. Harvest & Resuspend Cells Cell_Culture->Harvest Implantation 3. Subcutaneous Injection into Nude Mice Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 6. Administer this compound (or vehicle) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Analysis 8. Data Analysis Monitoring->Analysis

Caption: Experimental Workflow for this compound Xenograft Study.

This compound Formulation and Administration

a. Formulation:

  • A common vehicle for oral administration of hydrophobic compounds like this compound is a suspension in a solution of 0.5% methylcellulose (B11928114) or a similar suspending agent.

  • Prepare the formulation fresh daily or as dictated by stability studies.

b. Dosing and Administration:

  • Weigh each mouse to determine the correct dosing volume.

  • Administer this compound orally (p.o.) using a gavage needle.

  • The typical dosing volume for oral gavage in mice is 10 mL/kg.

  • For the control group, administer the vehicle solution following the same procedure and schedule.

Efficacy Evaluation and Data Analysis

a. Tumor Measurement:

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

b. Monitoring:

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Observe the general health and behavior of the animals daily.

c. Data Analysis:

  • Calculate the mean tumor volume for each treatment and control group at each measurement time point.

  • Determine the Tumor Growth Inhibition (TGI) percentage to quantify the anti-tumor effect of this compound.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between treatment and control groups.

Conclusion

This compound has demonstrated robust anti-tumor efficacy in preclinical mouse xenograft models of HER2-positive gastric and breast cancer. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this promising HER2 inhibitor. Adherence to these established methodologies will ensure the generation of reliable and reproducible data.

References

Assessing Target Engagement of TAS0728 in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

TAS0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, notably breast and gastric cancers.[1][2][3] As a covalent inhibitor, this compound forms an irreversible bond with a specific cysteine residue (C805) within the ATP-binding site of HER2, leading to sustained inhibition of its kinase activity.[1][4] This targeted action prevents HER2-mediated signaling, thereby inhibiting tumor cell proliferation and survival.

Assessing the extent to which this compound engages its target, HER2, within a cellular context is critical for understanding its mechanism of action, confirming its potency and selectivity, and establishing a pharmacokinetic/pharmacodynamic (PK/PD) relationship. These application notes provide an overview of key methodologies to quantify the cellular target engagement of this compound.

The primary methods for assessing this compound target engagement revolve around measuring the direct interaction of the drug with HER2 and evaluating the downstream consequences of HER2 inhibition. These methods include:

  • Western Blotting: To measure the inhibition of HER2 autophosphorylation and the phosphorylation of downstream signaling proteins.

  • Cellular Thermal Shift Assay (CETSA): To demonstrate direct binding of this compound to HER2 in intact cells.

  • Mass Spectrometry-Based Proteomics: To directly quantify the covalent modification of HER2 by this compound.

These techniques, when used in combination, provide a comprehensive picture of this compound target engagement, from direct binding to the modulation of downstream signaling pathways.

Quantitative Data

A summary of key quantitative data for this compound from preclinical studies is presented below.

ParameterCell LineValueReference
HER2 Kinase Activity IC50 N/A0.28 nM
Cell Growth Inhibition GI50 KPL-4 (HER2-amplified breast cancer)1.9 nM
NCI-N87 (HER2-amplified gastric cancer)2.5 nM
SK-BR-3 (HER2-amplified breast cancer)3.1 nM
BT474 (HER2-amplified breast cancer)4.1 nM
EGFR Kinase Activity IC50 N/A180 nM

Experimental Protocols

Protocol 1: Western Blotting for HER2 Phosphorylation

This protocol describes how to assess the inhibition of HER2 autophosphorylation and the phosphorylation of its downstream effector, AKT, in HER2-overexpressing cancer cells treated with this compound.

Materials:

  • HER2-overexpressing cancer cell lines (e.g., SKBR3, BT474)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibodies:

    • Rabbit anti-phospho-HER2 (Tyr1221/1222)

    • Rabbit anti-total-HER2

    • Rabbit anti-phospho-AKT (Ser473)

    • Rabbit anti-total-AKT

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • PVDF or nitrocellulose membranes

  • Enhanced chemiluminescence (ECL) detection reagents

  • SDS-PAGE equipment and reagents

  • Western blot transfer system

Procedure:

  • Cell Culture and Treatment:

    • Plate HER2-overexpressing cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 6, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize protein bands using an ECL detection system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for both HER2 and AKT.

    • Further normalize to the loading control (β-actin).

    • Compare the normalized signals of this compound-treated samples to the vehicle control to determine the extent of inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Materials:

  • HER2-overexpressing cancer cell line

  • This compound and DMSO

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

  • Centrifuge

  • Western blotting or ELISA reagents for HER2 detection

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound or DMSO for a specified time.

    • Harvest cells and wash them with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Detection and Analysis:

    • Analyze the soluble HER2 protein levels by Western blot or ELISA.

    • Plot the amount of soluble HER2 as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

HER2_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG1) EGFR_HER3_HER4 EGFR/HER3/HER4 Ligand->EGFR_HER3_HER4 Dimerization Heterodimerization EGFR_HER3_HER4->Dimerization HER2 HER2 HER2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS This compound This compound This compound->Autophosphorylation Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 Signaling Pathway and this compound's Point of Intervention.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & This compound Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Western Blot) SDS_PAGE->Transfer Immunodetection 6. Immunodetection (Antibodies) Transfer->Immunodetection Analysis 7. Data Analysis (Densitometry) Immunodetection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

CETSA_Logic Start Start: Treat cells with This compound or Vehicle Heat Apply Heat Stress Start->Heat Unbound_HER2 Unbound HER2 (Vehicle) Heat->Unbound_HER2 Bound_HER2 This compound-Bound HER2 Heat->Bound_HER2 Unbound_Denatures Denatures & Aggregates at lower temperature Unbound_HER2->Unbound_Denatures Bound_Stabilized Stabilized, resists denaturation Bound_HER2->Bound_Stabilized Measure_Soluble Measure Soluble HER2 Unbound_Denatures->Measure_Soluble Bound_Stabilized->Measure_Soluble Conclusion Higher soluble HER2 with this compound = Target Engagement Measure_Soluble->Conclusion

Caption: Logical Flow of the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols: Immunofluorescence Staining for HER2 Localization in Response to TAS0728 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in a significant portion of breast cancers. Its overexpression is linked to aggressive tumor growth and poor prognosis. TAS0728 is an orally available, covalent inhibitor of HER2 that selectively targets its kinase activity.[1][2] By inhibiting HER2, this compound disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in HER2-amplified cancer cells.[1] Understanding the subcellular localization of HER2 upon treatment with inhibitors like this compound is crucial for elucidating its mechanism of action and for developing biomarkers of drug response. Immunofluorescence (IF) microscopy is a powerful technique to visualize the cellular distribution of proteins. This document provides detailed protocols for immunofluorescence staining of HER2 in cancer cell lines to study the effects of this compound on its localization.

Principle of the Assay

This protocol describes the use of indirect immunofluorescence to detect the HER2 protein in cultured cancer cells. Cells are first treated with this compound to induce potential changes in HER2 localization. Subsequently, the cells are fixed to preserve cellular structure, permeabilized to allow antibody access to intracellular epitopes, and blocked to prevent non-specific antibody binding. A primary antibody specific to HER2 is then used to label the protein. A secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is used for visualization. Nuclear counterstaining is performed to visualize the cell nuclei. Imaging is performed using a fluorescence microscope to determine the subcellular localization of HER2. Quantitative analysis of the fluorescence signal can provide insights into changes in HER2 expression and distribution, such as internalization from the cell membrane to intracellular compartments.

HER2 Signaling Pathway and the Action of this compound

HER2 can form homodimers or heterodimers with other ErbB family members, such as HER3.[3] This dimerization leads to the autophosphorylation of tyrosine residues in its intracellular domain, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and differentiation.[3] this compound covalently binds to a cysteine residue (C805) in the kinase domain of HER2, irreversibly inhibiting its kinase activity. This inhibition blocks the phosphorylation of HER2 and HER3, thereby suppressing the activation of downstream signaling pathways and leading to anti-tumor effects.

HER2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibition

Caption: HER2 Signaling Pathway and this compound Inhibition.

Experimental Workflow

The overall experimental workflow for assessing the effect of this compound on HER2 localization using immunofluorescence is depicted below.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., SK-BR-3, BT-474) DrugTreatment 2. This compound Treatment (Vehicle Control vs. This compound) CellCulture->DrugTreatment Fixation 3. Fixation (e.g., 4% PFA) DrugTreatment->Fixation Permeabilization 4. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 5. Blocking (e.g., 5% BSA) Permeabilization->Blocking PrimaryAb 6. Primary Antibody Incubation (Anti-HER2) Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Staining 8. Counterstaining (e.g., DAPI) SecondaryAb->Staining Imaging 9. Fluorescence Microscopy Staining->Imaging Analysis 10. Image Analysis & Quantification Imaging->Analysis

Caption: Immunofluorescence Experimental Workflow.

Materials and Reagents

ReagentSupplierCatalog Number
SK-BR-3 or BT-474 cellsATCCHTB-30 or HTB-20
Cell Culture Medium (e.g., McCoy's 5A, RPMI-1640)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Penicillin-StreptomycinGibco15140122
This compoundSelleck ChemicalsS8819
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS)Gibco10010023
Paraformaldehyde (PFA)Electron Microscopy Sciences15710
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Anti-HER2/ErbB2 Primary AntibodyCell Signaling Technology#2165
Goat anti-Rabbit IgG (H+L) Secondary Antibody, Alexa Fluor 488InvitrogenA-11008
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
ProLong Gold Antifade MountantInvitrogenP36930
Glass coverslipsVWRVaries
24-well tissue culture platesCorning3524

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding:

    • Culture HER2-positive breast cancer cells (e.g., SK-BR-3 or BT-474) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells onto sterile glass coverslips placed in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours) at 37°C and 5% CO2.

Protocol 2: Immunofluorescence Staining
  • Fixation:

    • Carefully aspirate the culture medium.

    • Wash the cells twice with 1X PBS.

    • Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.

    • Wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-HER2 primary antibody in the blocking buffer at the recommended dilution (e.g., 1:200).

    • Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with 1X PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (e.g., 1:1000). Protect the antibody from light.

    • Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the cells three times with 1X PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash the cells twice with 1X PBS.

    • Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

    • Store the slides at 4°C in the dark until imaging.

Data Acquisition and Analysis

  • Image Acquisition:

    • Images should be acquired using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).

    • For each experimental condition, capture multiple images from different fields of view to ensure representative data.

    • Maintain consistent acquisition settings (e.g., exposure time, laser power, gain) across all samples to allow for quantitative comparisons.

  • Qualitative Analysis:

    • Visually inspect the images to assess the subcellular localization of HER2. In untreated cells, HER2 is expected to be predominantly localized to the plasma membrane.

    • Observe any changes in HER2 localization following this compound treatment, such as a shift from the membrane to the cytoplasm, indicating internalization.

  • Quantitative Analysis:

    • Image analysis software (e.g., ImageJ/Fiji, CellProfiler) can be used for quantitative analysis.

    • Membrane vs. Cytoplasmic Fluorescence Intensity: Measure the mean fluorescence intensity of HER2 staining at the cell membrane and in the cytoplasm. A ratio of cytoplasmic to membrane intensity can be calculated to quantify internalization.

    • Total Cellular Fluorescence: Measure the total integrated fluorescence intensity per cell to assess changes in overall HER2 protein levels.

Expected Results and Data Presentation

Treatment of HER2-positive cancer cells with this compound is expected to inhibit HER2 signaling, which may lead to the internalization and subsequent degradation of the HER2 receptor. This would be observed as a shift in HER2 immunofluorescence from a distinct membrane pattern to a more diffuse or punctate cytoplasmic staining.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected outcomes of the experiment.

Table 1: Effect of this compound on HER2 Subcellular Localization

TreatmentConcentrationCytoplasmic/Membrane Fluorescence Ratio (Mean ± SD)
Vehicle (DMSO)-0.25 ± 0.05
This compound10 nM0.45 ± 0.08
This compound100 nM0.85 ± 0.12
This compound1 µM1.50 ± 0.20

Table 2: Effect of this compound on Total HER2 Protein Levels

TreatmentConcentrationTotal Cellular Fluorescence (Arbitrary Units, Mean ± SD)
Vehicle (DMSO)-1000 ± 150
This compound10 nM950 ± 130
This compound100 nM700 ± 110
This compound1 µM450 ± 90

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inactive primary or secondary antibodyUse a new aliquot of antibody; check antibody specifications.
Insufficient permeabilizationIncrease Triton X-100 concentration or incubation time.
Low HER2 expression in cell lineUse a cell line with known high HER2 expression (e.g., SK-BR-3).
High background Insufficient blockingIncrease blocking time or BSA concentration.
Primary or secondary antibody concentration too highOptimize antibody dilutions.
Inadequate washingIncrease the number and duration of wash steps.
Non-specific staining Cross-reactivity of secondary antibodyUse a secondary antibody raised against the host species of the primary antibody.
Aggregated antibodiesCentrifuge antibody solutions before use.
Photobleaching Excessive exposure to excitation lightMinimize light exposure; use an anti-fade mounting medium.

Conclusion

This application note provides a comprehensive guide for utilizing immunofluorescence to study the effects of the HER2 inhibitor this compound on HER2 protein localization. The detailed protocols and expected outcomes will aid researchers in investigating the cellular mechanisms of this compound and other HER2-targeted therapies. Quantitative analysis of HER2 internalization and expression levels can provide valuable insights into drug efficacy and potential mechanisms of resistance.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by TAS0728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS0728 is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed in various cancers, notably breast cancer.[1][2] Overactivation of HER2-mediated signaling pathways promotes cell proliferation and suppresses apoptosis, contributing to tumor growth and therapeutic resistance.[3][4] this compound selectively and irreversibly binds to HER2, inhibiting its kinase activity and preventing downstream signaling.[5] This inhibition ultimately leads to cell cycle arrest and induction of apoptosis in HER2-expressing tumor cells. This document provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent nucleic acid intercalating agent that is membrane-impermeable and therefore excluded from viable and early apoptotic cells. In late-stage apoptosis and necrosis, the cell membrane integrity is compromised, allowing PI to enter and stain the cellular DNA. By analyzing the fluorescence of both Annexin V and PI, a quantitative assessment of the apoptotic cell population can be achieved.

Data Presentation

The following table presents illustrative data on the dose-dependent effect of this compound on apoptosis in a HER2-positive breast cancer cell line (e.g., BT-474) after 48 hours of treatment. Data is represented as the percentage of cells in each quadrant of a flow cytometry plot.

This compound Concentration (nM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
0 (Vehicle Control)95.22.52.34.8
1085.18.36.614.9
5065.718.915.434.3
10040.335.224.559.7
25015.848.635.684.2

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and specific lot of this compound used.

Experimental Protocols

Materials

  • HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

  • Microcentrifuge

  • FACS tubes

Protocol for Induction of Apoptosis

  • Cell Seeding: Seed the HER2-positive cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

Protocol for Annexin V and Propidium Iodide Staining

  • Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine the floating and detached cells and transfer to a microcentrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for analysis.

Flow Cytometry Analysis

  • Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.

  • Data Acquisition: Acquire data for a minimum of 10,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate the cell population of interest based on forward and side scatter to exclude debris. Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants will represent:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

Visualizations

TAS0728_Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis seed_cells Seed HER2+ Cancer Cells treat_this compound Treat with this compound seed_cells->treat_this compound incubate Incubate (e.g., 48h) treat_this compound->incubate harvest_cells Harvest Cells incubate->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stain Incubate (15 min) add_stains->incubate_stain acquire_data Acquire Data on Flow Cytometer incubate_stain->acquire_data analyze_data Analyze Quadrant Statistics acquire_data->analyze_data

Caption: Experimental workflow for this compound-induced apoptosis analysis.

HER2_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 PI3K PI3K HER2->PI3K Activates AKT AKT PI3K->AKT Activates Bad Bad AKT->Bad Inhibits (Phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Promotes This compound This compound This compound->HER2 Inhibits

Caption: this compound mechanism of action in the HER2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Management of TAS0728-Induced Diarrhea in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea induced by TAS0728 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It selectively and irreversibly binds to HER2, inhibiting its kinase activity.[2][3] This action blocks HER2-mediated signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in HER2-overexpressing cancer cells.[3] this compound has high specificity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR), which may reduce the incidence of EGFR-related toxicities like skin rash.

Q2: Is diarrhea a known side effect of this compound in animal models?

Q3: What is the likely mechanism behind this compound-induced diarrhea?

A3: While the precise mechanism for this compound-induced diarrhea is not fully elucidated, it is likely related to the inhibition of HER2 signaling in the gastrointestinal tract. HER2 is involved in maintaining the integrity and function of the intestinal epithelium. Inhibition of HER2 and potentially other ErbB family kinases can disrupt ion transport, leading to increased chloride secretion into the intestinal lumen, and may also cause mucosal inflammation and damage, resulting in secretory diarrhea.

Q4: What are the common clinical signs of diarrhea in rodent models?

A4: Common signs of diarrhea in rodent models include changes in fecal consistency (soft, unformed, or liquid stools), increased frequency of defecation, and soiling of the perineal area. In severe cases, dehydration, weight loss, and lethargy may be observed.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating this compound-induced diarrhea in your animal models.

Problem Potential Cause(s) Recommended Action(s)
Unexpectedly high incidence or severity of diarrhea - Dose of this compound is too high: The gastrointestinal tract may be more sensitive than anticipated. - Vehicle effect: The vehicle used to formulate this compound may be contributing to gastrointestinal irritation. - Animal strain susceptibility: Certain strains of mice or rats may be more prone to drug-induced diarrhea. - Underlying health status of animals: Subclinical infections or other health issues can exacerbate gastrointestinal toxicity.- Dose reduction: Consider reducing the dose of this compound in a pilot study to establish a better-tolerated dose. - Vehicle control: Ensure a vehicle-only control group is included to isolate the effect of the vehicle. If the vehicle is causing issues, explore alternative formulations. - Strain selection: If possible, test different rodent strains to identify one with a better tolerance profile. - Health monitoring: Ensure all animals are healthy and free of pathogens before starting the experiment.
Diarrhea is compromising animal welfare and experimental endpoints - Dehydration and electrolyte imbalance: Diarrhea leads to significant fluid and electrolyte loss. - Malnutrition: Reduced feed intake and malabsorption can lead to weight loss and poor health.- Supportive care: Provide supportive care as outlined in the experimental protocols below, including fluid replacement with subcutaneous saline and nutritional support with palatable, high-energy food. - Symptomatic treatment: Administer anti-diarrheal agents like loperamide (B1203769) as described in the protocols. - Humane endpoints: Establish clear humane endpoints for euthanasia based on the severity of diarrhea, percentage of body weight loss, and overall clinical condition.
Inconsistent or difficult-to-quantify diarrhea - Subjective scoring: Visual assessment of fecal consistency can be subjective. - Coprophagy: Rodents may consume their feces, making accurate collection difficult.- Standardized scoring system: Use a standardized fecal scoring system (see Experimental Protocols). - Specialized caging: For accurate fecal collection, use metabolic cages or cages with wire-mesh floors. Alternatively, a paper towel-based method can be effective for stool collection and scoring.

Experimental Protocols

Protocol 1: Assessment of Diarrhea Severity

Objective: To standardize the evaluation of diarrhea in rodent models treated with this compound.

Materials:

  • Individual animal housing (metabolic cages or cages with wire-mesh floors are ideal)

  • Scoring chart (see table below)

  • Balance for weighing animals

Procedure:

  • House animals individually for accurate monitoring.

  • Observe each animal at least twice daily.

  • Record the fecal consistency and perineal soiling according to the scoring system below.

  • Record the body weight of each animal daily.

  • Calculate a daily diarrhea score for each animal.

Diarrhea Scoring System:

ScoreFecal ConsistencyPerianal Staining
0 Normal, well-formed pelletsNone
1 Soft, formed pelletsSlight staining
2 Pasty, semi-formed stoolsModerate staining
3 Watery, liquid stoolsSevere staining
Protocol 2: Prophylactic and Therapeutic Management of Diarrhea with Loperamide

Objective: To mitigate this compound-induced diarrhea using loperamide.

Materials:

  • Loperamide hydrochloride (e.g., from Sigma-Aldrich)

  • Vehicle for loperamide (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

Procedure:

Prophylactic Treatment:

  • Based on preliminary studies or expected onset of diarrhea, begin loperamide administration prior to or concurrently with the first dose of this compound.

  • Prepare a fresh solution of loperamide in the chosen vehicle. A common starting dose is 1-5 mg/kg, administered orally twice daily.

  • Administer the loperamide solution via oral gavage.

  • Monitor for the development of diarrhea and adjust the loperamide dose as needed.

Therapeutic Treatment:

  • Once an animal develops diarrhea (e.g., a score of 2 or 3), initiate loperamide treatment.

  • Administer loperamide orally at a starting dose of 1-5 mg/kg.

  • Continue administration once or twice daily until diarrhea resolves.

  • Monitor animals closely for signs of constipation (absence of feces), and reduce or discontinue loperamide if this occurs.

Protocol 3: Supportive Care

Objective: To provide supportive care to animals experiencing diarrhea to maintain hydration and nutritional status.

Materials:

  • Sterile 0.9% saline solution

  • Syringes and needles for subcutaneous injection

  • Palatable, high-energy, and high-moisture diet (e.g., hydrogel, wet mash)

Procedure:

  • For animals showing signs of dehydration (e.g., skin tenting, lethargy, >10% weight loss), administer subcutaneous fluids. A typical volume is 1-2 mL of sterile saline per 100g of body weight, administered once or twice daily.

  • Provide a palatable and easily digestible diet to encourage food intake.

  • Ensure free access to drinking water. Consider providing a supplementary water source like a hydrogel.

  • Monitor body weight, food and water intake, and clinical signs daily.

Data Presentation

Table 1: Example Data Collection for Diarrhea Assessment

Animal IDTreatment GroupDay 1 ScoreDay 2 ScoreDay 3 ScoreDay 4 ScoreDay 5 Score
101Vehicle Control00000
102Vehicle Control00000
201This compound (X mg/kg)01232
202This compound (X mg/kg)00122
301This compound + Loperamide00110
302This compound + Loperamide01100

Table 2: Example Loperamide Dose-Response Data

Treatment GroupDose of Loperamide (mg/kg)Mean Diarrhea Score (Day 5)% Reduction in Diarrhea Score
This compound02.50%
This compound + Loperamide11.540%
This compound + Loperamide2.50.868%
This compound + Loperamide50.292%

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS This compound This compound This compound->HER2 Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the HER2/HER3 signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Diarrhea Assessment cluster_intervention Intervention Animal_Acclimation Animal Acclimation Group_Allocation Group Allocation (Vehicle, this compound, this compound + Loperamide) Animal_Acclimation->Group_Allocation Dosing Daily Dosing of this compound and/or Loperamide Group_Allocation->Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring Fecal_Scoring Daily Fecal Scoring Monitoring->Fecal_Scoring Supportive_Care Supportive Care (as needed) Monitoring->Supportive_Care Data_Analysis Data Analysis Fecal_Scoring->Data_Analysis

Caption: Workflow for managing this compound-induced diarrhea.

References

Technical Support Center: Investigating TAS0728 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the covalent HER2 inhibitor, TAS0728. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2/ERBB2).[1] It selectively and irreversibly binds to a cysteine residue (C805) in the ATP-binding site of HER2.[2] This covalent modification blocks HER2-mediated signaling pathways, leading to cell death in tumor cells that overexpress or have mutated HER2.[1][2] The irreversible nature of the binding means that its inhibitory activity is not affected by high concentrations of ATP.[2]

Q2: How selective is this compound?

This compound demonstrates high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR). However, like many kinase inhibitors, it can inhibit other kinases at various concentrations. Below is a summary of its inhibitory activity against a panel of kinases.

Data Presentation

Table 1: this compound Kinase Inhibition Profile

TargetIC50 (nM)
HER2 (Cell-free assay)13
Human HER236
BMX4.9
HER48.5
BLK31
JAK333
SLK25
LOK86
EGFR65

Data sourced from publicly available information. Actual values may vary depending on experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in biochemical or cellular assays.

Possible Cause: The potency of a covalent inhibitor like this compound is time-dependent. Unlike reversible inhibitors that quickly reach equilibrium, the IC50 value for a covalent inhibitor will decrease with longer pre-incubation times as more of the target protein becomes covalently modified.

Troubleshooting Steps:

  • Standardize Pre-incubation Time: Ensure that the pre-incubation time of the enzyme or cells with this compound is consistent across all experiments.

  • Perform a Time-Dependency Assay: To confirm the covalent mechanism and to characterize its kinetics, measure the IC50 at multiple pre-incubation time points (e.g., 15, 30, 60, and 120 minutes). A decreasing IC50 with increasing pre-incubation time is expected.

  • Determine k_inact/K_I: For a more accurate and comparable measure of potency for a covalent inhibitor, consider determining the kinetic parameters k_inact (maximal rate of inactivation) and K_I (inhibitor concentration at half-maximal inactivation rate). The ratio k_inact/K_I is a more reliable measure of covalent inhibitor efficiency than a single IC50 value.

Issue 2: Suspected off-target effects in cellular assays.

Possible Cause: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to phenotypes that are not a direct result of HER2 inhibition.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a full dose-response experiment to determine the concentration range where the desired on-target phenotype is observed without significant cytotoxicity.

  • Use a Negative Control: If available, use a structurally similar but non-reactive analog of this compound. This control should not form a covalent bond and can help differentiate between on-target and off-target effects.

  • Orthogonal Approaches:

    • Rescue Experiment: In a cell line where the phenotype is observed, overexpress a this compound-resistant mutant of HER2 (if available) to see if the phenotype is reversed.

    • Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete HER2 and confirm that the observed phenotype is dependent on the presence of the target protein.

  • Washout Experiment: To confirm irreversible inhibition in cells, treat cells with this compound for a specific duration, then wash the cells thoroughly with inhibitor-free media and continue the culture. A sustained effect after washout is indicative of covalent binding.

Issue 3: Weak or no signal in a Western blot for downstream HER2 signaling.

Possible Cause: This could be due to issues with the antibody, protein transfer, or the experimental conditions for inhibitor treatment.

Troubleshooting Steps:

  • Antibody Validation: Ensure your primary antibodies for phosphorylated HER2, AKT, and ERK are validated and working correctly. Include positive and negative controls.

  • Protein Transfer: Verify efficient protein transfer from the gel to the membrane, especially for high molecular weight proteins like HER2. Ponceau S staining can be used to visualize total protein on the membrane.

  • Inhibitor Treatment Conditions:

    • Concentration: Ensure you are using an appropriate concentration of this compound to achieve significant inhibition of HER2 phosphorylation. Refer to published data for effective concentrations in your cell line of interest.

    • Treatment Duration: A 3-hour incubation is a good starting point based on published protocols.

  • Cell Lysis: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed cells (e.g., SK-BR-3, BT-474) in a 96-well plate at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. It is recommended to perform a 10-point, 3-fold serial dilution. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance, or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Western Blot for HER2 Signaling Pathway

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 3 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER3 HER3 PI3K PI3K HER2_HER3->PI3K Ras Ras HER2_HER3->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Covalent Inhibition

Caption: this compound covalently inhibits HER2, blocking downstream PI3K/AKT and MAPK signaling pathways.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Panel Kinase Panel Screening (Determine IC50) Time_Assay Time-Dependent IC50 Assay Kinase_Panel->Time_Assay Kinetics Determine kinact/KI Time_Assay->Kinetics Proliferation Cell Proliferation Assay (Determine GI50) Kinetics->Proliferation Western_Blot Western Blot (Confirm target engagement) Proliferation->Western_Blot Washout Washout Experiment (Confirm irreversibility) Western_Blot->Washout Off_Target Off-Target Validation (Rescue/Knockdown) Washout->Off_Target End Characterized Inhibitor Off_Target->End Start Start Start->Kinase_Panel

Caption: A typical experimental workflow for characterizing a covalent inhibitor like this compound.

Troubleshooting_Logic Start Inconsistent Results? Check_Time Is pre-incubation time consistent? Start->Check_Time Yes Standardize Standardize pre-incubation time Check_Time->Standardize No Off_Target_Suspected Suspect Off-Target Effects? Check_Time->Off_Target_Suspected Yes Solution Problem Resolved Standardize->Solution Dose_Response Perform Dose-Response and use negative controls Off_Target_Suspected->Dose_Response Yes Weak_Signal Weak Western Blot Signal? Off_Target_Suspected->Weak_Signal No Dose_Response->Solution Check_Protocol Validate antibodies and optimize inhibitor conditions Weak_Signal->Check_Protocol Yes Weak_Signal->Solution No Check_Protocol->Solution

Caption: A logical workflow for troubleshooting common in vitro issues with this compound.

References

Technical Support Center: Troubleshooting TAS0728 Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of TAS0728 in aqueous buffers during their experiments. Below you will find troubleshooting guides and frequently asked questions to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: I've added this compound to my aqueous buffer, and it has precipitated. What is the primary reason for this?

A: this compound is a hydrophobic molecule, meaning it has low solubility in water-based solutions like most experimental buffers. Precipitation, often seen as cloudiness or solid particles, occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a stock solution of a hydrophobic compound (typically in an organic solvent like DMSO) into an aqueous buffer.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A: To minimize solvent-induced toxicity to cells, the final concentration of DMSO in your assay should generally be kept below 0.5%.[1] A negative control with the same DMSO concentration should always be included in your experimental design.[1]

Q3: Can the pH of my aqueous buffer influence the solubility of this compound?

Q4: Are there any alternative solvents to DMSO for preparing a stock solution of this compound?

A: Yes, based on available data, this compound is also soluble in Dimethylformamide (DMF) and Ethanol.[2] The choice of solvent will depend on the compatibility with your specific experimental setup.

Troubleshooting Guide

If you are experiencing insolubility or precipitation of this compound in your aqueous buffers, follow this tiered troubleshooting guide.

Tier 1: Optimizing the Stock Solution and Dilution

The first step is to ensure that your stock solution is properly prepared and that the dilution into the aqueous buffer is performed in a way that minimizes precipitation.

  • Problem: Precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer.

  • Cause: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment.

  • Solution:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1]

    • Vortexing During Dilution: Add the stock solution to the aqueous buffer while the buffer is being vortexed. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.

    • Lower Stock Concentration: If the issue persists, try preparing a lower concentration stock solution in DMSO.

Tier 2: Modifying the Aqueous Buffer

If optimizing the dilution process is not sufficient, the next step is to modify the composition of your aqueous buffer to increase the solubility of this compound.

  • Problem: this compound precipitates in the final aqueous buffer even with optimized dilution.

  • Cause: The intrinsic solubility of this compound in the standard aqueous buffer is too low for the desired final concentration.

  • Solutions:

    • Co-solvents: The addition of a small amount of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.[3][4][5][6]

      • Examples: Polyethylene glycol 400 (PEG400), glycerol, or ethanol.[3][4]

      • Considerations: The final concentration of the co-solvent should be tested for compatibility with your assay and for any potential effects on the cells or proteins you are studying.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can alter their charge state and improve solubility. It is recommended to test a range of pH values to find the optimal condition for this compound solubility that is also compatible with your experiment.

    • Excipients: The use of solubilizing agents, or excipients, can significantly enhance the apparent solubility of hydrophobic compounds.

      • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[3][7][8] They can encapsulate hydrophobic molecules like this compound, effectively increasing their solubility in aqueous solutions.[3][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3][7]

      • Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can also be used to improve solubility.[3][4] However, these should be used with caution in cell-based assays as they can have their own biological effects.

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents. This information can be used as a starting point for preparing your stock solutions.

SolventConcentration
DMF30 mg/mL
DMSO30 mg/mL
Ethanol15 mg/mL
DMSO:PBS (pH 7.2) 1:20.33 mg/mL
(Data sourced from Cayman Chemical[2])

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.

  • Pre-treatment: Before opening, centrifuge the vial of this compound powder at a low speed to ensure all the powder is at the bottom of the vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the vial vigorously until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay to Determine Optimal Buffer Conditions

This protocol provides a method to empirically determine the solubility of this compound in different buffer formulations.

  • Prepare Test Buffers: Prepare a series of aqueous buffers with varying pH, co-solvent concentrations, or excipient concentrations that you wish to test.

  • Prepare this compound Dilutions: In a 96-well plate, add a small, fixed volume of your this compound DMSO stock solution to each well.

  • Add Test Buffers: Add your various test buffers to the wells containing the this compound stock solution to achieve the desired final concentration.

  • Incubate and Mix: Seal the plate and incubate with shaking for a set period (e.g., 1.5-2 hours) at your experimental temperature.

  • Assess Precipitation: Visually inspect the wells for any signs of precipitation. For a more quantitative assessment, you can measure the light scattering using a nephelometer or measure the concentration of the soluble compound in the supernatant after centrifugation or filtration using UV-Vis spectroscopy or LC-MS.

Visualizations

Signaling Pathway

TAS0728_Signaling_Pathway Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 Dimerization Dimerization HER2->Dimerization HER3->Dimerization p_Dimer Phosphorylated Dimer Dimerization->p_Dimer Autophosphorylation PI3K PI3K p_Dimer->PI3K RAS RAS p_Dimer->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation & Survival p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation This compound This compound This compound->HER2 Inhibition

Caption: HER2 signaling pathway inhibited by this compound.

Experimental Workflow

Solubility_Troubleshooting_Workflow Start Start: this compound Insolubility Tier1 Tier 1: Optimize Stock Solution & Dilution Start->Tier1 StepwiseDilution Use Stepwise Dilution Tier1->StepwiseDilution Vortexing Vortex During Dilution Tier1->Vortexing LowerStock Lower Stock Concentration Tier1->LowerStock Check1 Precipitation Resolved? StepwiseDilution->Check1 Vortexing->Check1 LowerStock->Check1 Tier2 Tier 2: Modify Aqueous Buffer Check1->Tier2 No Success Success: Proceed with Experiment Check1->Success Yes CoSolvents Add Co-solvents (e.g., PEG400) Tier2->CoSolvents pH_Adjust Adjust Buffer pH Tier2->pH_Adjust Excipients Use Excipients (e.g., HP-β-CD) Tier2->Excipients Check2 Precipitation Resolved? CoSolvents->Check2 pH_Adjust->Check2 Excipients->Check2 Check2->Success Yes Reassess Reassess Experiment: Consider alternative compound or formulation Check2->Reassess No

Caption: Troubleshooting workflow for this compound insolubility.

References

Technical Support Center: Optimizing TAS0728 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS0728, a covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), in cell culture experiments.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, potent, and selective covalent inhibitor of HER2 (also known as ErbB2).[1][3][4] It irreversibly binds to a specific cysteine residue (C805) in the kinase domain of HER2. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways and leading to cell death in HER2-overexpressing or mutated tumor cells.

Q2: How selective is this compound?

A2: this compound demonstrates high selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[5] While it shows some inhibitory activity against other kinases like BMX, HER4, BLK, EGFR, JAK3, SLK, and LOK at higher concentrations, it is highly potent against HER2.[4] At a concentration of 1 µM, this compound was shown to be selective for HER2 over large panels of other kinases.[2]

Q3: What is a typical starting concentration range for in vitro experiments?

A3: Based on published data, a good starting point for this compound concentration in cell culture experiments is in the low nanomolar range. For cell viability assays, concentrations ranging from 1 nM to 100 nM are recommended to capture the dose-response curve effectively. For mechanism-of-action studies, such as inhibiting HER2 phosphorylation, concentrations between 10 nM and 300 nM have been shown to be effective.[4]

Troubleshooting Guide

Problem 1: I am not observing the expected decrease in cell viability in my HER2-positive cell line.

  • Question: What could be the reason for the lack of cytotoxic effect?

    • Answer: Several factors could contribute to this. Firstly, ensure the HER2 expression status of your cell line. While a cell line may be reported as HER2-positive, expression levels can vary between passages and culture conditions. Secondly, the incubation time with this compound might be insufficient. As a covalent inhibitor, the extent of target inhibition can be time-dependent. Consider extending the incubation period (e.g., 48 to 72 hours). Finally, issues with the compound itself, such as improper storage or degradation, could be a factor.

  • Question: How can I confirm that this compound is active and engaging its target in my cells?

    • Answer: A Western blot analysis to assess the phosphorylation status of HER2 (p-HER2) is a direct way to confirm target engagement. Treatment with effective concentrations of this compound should lead to a significant reduction in p-HER2 levels. You can also examine the phosphorylation of downstream signaling proteins like AKT and ERK.[4]

Problem 2: I am observing significant toxicity in my HER2-negative control cell line.

  • Question: Is this expected, and what could be the cause?

    • Answer: While this compound is highly selective for HER2, off-target effects can occur at high concentrations.[4] If you observe toxicity in HER2-negative cells at concentrations that are effective in HER2-positive cells, it might indicate off-target kinase inhibition. It is crucial to perform a dose-response experiment on both HER2-positive and HER2-negative cell lines to determine the therapeutic window.

  • Question: How can I minimize off-target effects?

    • Answer: Use the lowest effective concentration of this compound that inhibits HER2 signaling and induces cytotoxicity in your HER2-positive cells. Titrating the concentration is key. Additionally, consider the duration of treatment; shorter incubation times may be sufficient to achieve on-target effects while minimizing off-target toxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
HER2 Kinase IC50 13 nM[4]
36 nM[1][2]
BMX IC50 4.9 nM[4]
HER4 IC50 8.5 nM[4]
BLK IC50 31 nM[4]
EGFR IC50 65 nM[4]
JAK3 IC50 33 nM[4]
SLK IC50 25 nM[4]
LOK IC50 86 nM[4]

Table 2: Growth Inhibition (GI50) of this compound in HER2-Amplified Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)Reference
SK-BR-3 Breast Cancer5.0[4]
AU565 Breast Cancer5.1[4]
BT-474 Breast Cancer3.6[4]
NCI-N87 Gastric Cancer1.6[2][4]
Calu-3 Lung Cancer6.9[4]

Experimental Protocols

Cell Viability Assay (MTT-Based)

This protocol is a general guideline for assessing cell viability after treatment with this compound using a tetrazolium dye-based (MTT) assay.

Materials:

  • HER2-positive and HER2-negative cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI50 value.

Western Blot for HER2 Phosphorylation

This protocol describes the detection of phosphorylated HER2 (p-HER2) and total HER2 by Western blot to assess the inhibitory effect of this compound.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-HER2, anti-total HER2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 30-300 nM) for a specified time (e.g., 3 or 48 hours).[4] Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-HER2 signal to the total HER2 signal and the loading control.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • HER2-positive cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

TAS0728_Mechanism_of_Action This compound This compound HER2 HER2 Receptor (Inactive) This compound->HER2 HER2_Active HER2 Receptor (Active/Phosphorylated) This compound->HER2_Active Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) HER2_Active->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of action of this compound as a covalent HER2 inhibitor.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (p-HER2, Total HER2) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of HER2 phosphorylation.

Troubleshooting_Logic Start No Effect on Cell Viability CheckHER2 Confirm HER2 Expression Start->CheckHER2 ExtendIncubation Extend Incubation Time CheckHER2->ExtendIncubation Expression OK CheckCompound Verify Compound Integrity ExtendIncubation->CheckCompound Still No Effect WesternBlot Perform Western Blot for p-HER2 CheckCompound->WesternBlot Compound OK NoInhibition No p-HER2 Inhibition: Inactive Compound or Low Expression WesternBlot->NoInhibition Negative Inhibition p-HER2 Inhibition: Consider Other Survival Pathways WesternBlot->Inhibition Positive

Caption: Troubleshooting logic for lack of this compound-induced cytotoxicity.

References

Technical Support Center: Mitigating TAS0728 Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the covalent HER2 inhibitor, TAS0728, in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2; ERBB2)[1]. It selectively and irreversibly binds to the cysteine residue (C805) in the ATP-binding site of HER2, leading to the inhibition of its kinase activity[2]. This blockage of HER2-mediated signaling pathways is intended to induce apoptosis in cancer cells that overexpress HER2[2]. Preclinical studies have shown that this compound has high specificity for HER2 over wild-type EGFR[2].

Q2: Why am I observing cytotoxicity in my non-cancerous cell lines treated with this compound?

A2: While this compound is designed to be selective for HER2, off-target effects or on-target toxicity in cells expressing basal levels of HER2 can lead to cytotoxicity in non-cancerous cell lines. The primary reasons for this include:

  • On-target toxicity in non-cancerous cells: Non-cancerous cells, such as cardiomyocytes, express HER2, which plays a role in their survival and function. Inhibition of HER2 in these cells can disrupt normal signaling pathways, leading to apoptosis and cellular dysfunction.

  • Off-target kinase inhibition: Like many kinase inhibitors, this compound may inhibit other kinases besides HER2, albeit at higher concentrations. Inhibition of these off-target kinases could interfere with essential cellular processes in non-cancerous cells. Covalent inhibitors, in particular, can sometimes react with other proteins containing reactive cysteines.

  • Induction of oxidative stress: Inhibition of HER2 signaling has been linked to an increase in reactive oxygen species (ROS) in cardiomyocytes, which can lead to cellular damage and apoptosis.

Q3: What are the known clinical side effects of this compound that might be relevant to my in vitro observations?

A3: A first-in-human phase I study of this compound in patients with advanced solid tumors was terminated due to unacceptable toxicity[1]. The dose-limiting toxicities included severe (Grade 3) diarrhea and a fatal cardiac arrest[1]. These adverse events suggest that the primary sites of toxicity in vivo are the gastrointestinal tract and the heart, which should be considered when selecting non-cancerous cell lines for cytotoxicity studies.

Q4: Are there general strategies to mitigate the cytotoxicity of covalent inhibitors like this compound?

A4: Yes, several strategies can be employed to reduce the off-target or undesirable on-target toxicity of covalent inhibitors in vitro:

  • Co-administration of cytoprotective agents: Antioxidants such as N-acetylcysteine (NAC) and glutathione (B108866) (GSH) can help mitigate cytotoxicity caused by increased oxidative stress.

  • Dose optimization: Using the lowest effective concentration of this compound can help minimize off-target effects while still achieving the desired on-target inhibition in your cancer cell model.

  • Use of more selective compounds: If off-target effects are the primary cause of cytotoxicity, exploring alternative, more selective HER2 inhibitors could be an option.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines at effective concentrations.
Possible Cause Troubleshooting Step Expected Outcome
On-target toxicity in sensitive non-cancerous cells (e.g., cardiomyocytes) 1. Confirm HER2 expression: Verify the expression level of HER2 in your non-cancerous cell line via Western blot or flow cytometry. 2. Co-administer antioxidants: Treat cells with N-acetylcysteine (NAC) or glutathione (GSH) to counteract potential oxidative stress induced by HER2 inhibition.1. Understanding if the toxicity is on-target. 2. Reduced cytotoxicity if oxidative stress is a contributing factor.
Off-target kinase inhibition 1. Review kinome scan data: Analyze the selectivity profile of this compound or similar covalent HER2 inhibitors to identify potential off-target kinases. 2. Use a more selective inhibitor: If available, compare the cytotoxic effects of this compound with a more selective HER2 inhibitor.1. Identification of potential off-target kinases that may be responsible for the cytotoxicity. 2. If cytotoxicity is reduced with a more selective inhibitor, it suggests off-target effects were the primary cause.
Inappropriate dosage 1. Perform a dose-response curve: Determine the IC50 for your cancer cell line and the CC50 (50% cytotoxic concentration) for your non-cancerous cell line. 2. Use the lowest effective concentration: Select a concentration for your experiments that is effective in the cancer cell line but has minimal toxicity in the non-cancerous line.1. Establishment of a therapeutic window for your in vitro model. 2. Reduced cytotoxicity in non-cancerous cells while maintaining the desired on-target effect.
Issue 2: Specific cytotoxicity observed in cardiomyocyte or intestinal epithelial cell lines.
Possible Cause Troubleshooting Step Expected Outcome
Cardiomyocyte toxicity 1. Assess mitochondrial function: Use assays like the MTT or Seahorse assay to evaluate the impact of this compound on mitochondrial respiration. 2. Measure ROS production: Employ fluorescent probes (e.g., DCFDA) to quantify intracellular reactive oxygen species. 3. Co-administer antioxidants: Treat with NAC or GSH to determine if oxidative stress is the primary driver of toxicity.1. Identification of mitochondrial dysfunction as a mechanism of toxicity. 2. Confirmation of increased oxidative stress. 3. Rescue of the cytotoxic phenotype, confirming the role of ROS.
Intestinal epithelial cell toxicity (Diarrhea model) 1. Evaluate ion channel activity: Use Ussing chamber experiments to measure changes in ion transport, particularly chloride secretion. 2. Assess epithelial barrier function: Measure transepithelial electrical resistance (TEER) to determine if this compound disrupts the epithelial barrier.1. Confirmation that this compound increases chloride secretion, a known mechanism of TKI-induced diarrhea. 2. Determination of whether this compound compromises the integrity of the intestinal epithelial layer.

Quantitative Data Summary

The following table summarizes the selectivity of various HER2 tyrosine kinase inhibitors based on available kinome scan data. While specific data for this compound is not publicly available, the data for structurally related covalent (afatinib, dacomitinib) and non-covalent (lapatinib) inhibitors can provide insights into potential off-target profiles. The "Selectivity Score" represents the number of kinases inhibited above a certain threshold divided by the total number of kinases tested; a lower score indicates higher selectivity.

Inhibitor Type Primary Targets Selectivity Score (S10 at 1µM) Key Off-Targets (Potent Inhibition)
Afatinib Covalent, IrreversibleEGFR, HER2, HER40.02BLK, LCK, SRC family kinases
Dacomitinib Covalent, IrreversibleEGFR, HER2, HER40.03Multiple kinases across the kinome
Lapatinib Non-covalent, ReversibleEGFR, HER20.04ABL1, ABL2, multiple other kinases

Note: The selectivity score and off-targets are based on publicly available kinome scan data and may vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Cytotoxicity

Objective: To determine if NAC can reduce this compound-induced cytotoxicity in a non-cancerous cell line.

Materials:

  • Non-cancerous cell line of interest (e.g., AC16 human cardiomyocytes, Caco-2 human colon adenocarcinoma cells)

  • This compound

  • N-acetylcysteine (NAC)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other viability assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • NAC Pre-treatment: Prepare a stock solution of NAC in sterile water or PBS. The day after seeding, pre-treat the cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours. Include a vehicle control (medium without NAC).

  • This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the this compound dilutions to the wells already containing NAC. Include control wells with NAC alone and this compound alone.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Plot the dose-response curves for this compound with and without NAC to determine if NAC provides a protective effect.

Protocol 2: Assessment of Cardiotoxicity using iPSC-derived Cardiomyocytes

Objective: To evaluate the cardiotoxic potential of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Materials:

  • hiPSC-CMs

  • Appropriate maturation medium for hiPSC-CMs

  • This compound

  • Multi-well plates suitable for contractility or viability assays

  • Reagents for viability (e.g., PrestoBlue) and apoptosis (e.g., Caspase-Glo 3/7) assays

  • Instrumentation for measuring contractility (e.g., video microscopy-based analysis) or electrophysiology (e.g., multi-electrode array)

Procedure:

  • hiPSC-CM Culture: Culture and mature hiPSC-CMs according to established protocols until they exhibit spontaneous and synchronous contractions.

  • This compound Treatment: Treat the hiPSC-CMs with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Contractility Assessment: After a defined incubation period (e.g., 24-72 hours), assess the contractility of the hiPSC-CMs. This can be done by measuring beat rate, amplitude, and rhythm using specialized instrumentation.

  • Viability and Apoptosis Assays: In parallel plates, assess cell viability and apoptosis using appropriate assays.

  • Data Analysis: Quantify the changes in contractility parameters, viability, and apoptosis as a function of this compound concentration. This will provide a comprehensive assessment of the drug's cardiotoxic potential.

Visualizations

TAS0728_Signaling_Pathway cluster_membrane Cell Membrane HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR This compound This compound This compound->HER2 Covalent Inhibition Akt Akt PI3K->Akt Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival Apoptosis Apoptosis Akt->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Cytotoxicity_Troubleshooting_Workflow Start Start High_Cytotoxicity High cytotoxicity in non-cancerous cells Start->High_Cytotoxicity Check_HER2 Check HER2 expression High_Cytotoxicity->Check_HER2 HER2_High HER2 expression is high Check_HER2->HER2_High HER2_Low HER2 expression is low/absent Check_HER2->HER2_Low On_Target Likely on-target toxicity HER2_High->On_Target Yes Off_Target Likely off-target toxicity HER2_High->Off_Target No Use_Antioxidants Co-administer antioxidants (NAC, GSH) On_Target->Use_Antioxidants End End Use_Antioxidants->End HER2_Low->Off_Target Kinome_Scan Review kinome scan data Off_Target->Kinome_Scan Optimize_Dose Optimize this compound concentration Kinome_Scan->Optimize_Dose Optimize_Dose->End Mitigation_Strategy_Logic cluster_toxicity This compound-Induced Cytotoxicity cluster_mitigation Mitigation Strategies ROS_Production Increased ROS (Cardiomyocytes) Antioxidants Antioxidants (NAC, GSH) ROS_Production->Antioxidants Counteracts Ion_Imbalance Chloride Secretion (Intestinal Cells) Ion_Channel_Blockers Ion Channel Blockers (Experimental) Ion_Imbalance->Ion_Channel_Blockers Blocks Off_Target_Kinases Off-Target Kinase Inhibition Dose_Reduction Dose Reduction Off_Target_Kinases->Dose_Reduction Minimizes

References

Technical Support Center: Investigating Acquired Resistance to TAS0728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to TAS0728, a selective, irreversible HER2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: Our HER2-positive cancer cell line, initially sensitive to this compound, is now showing signs of acquired resistance. What are the potential underlying mechanisms?

A1: While direct clinical or preclinical data on acquired resistance to this compound is limited, mechanisms observed with other irreversible HER2 inhibitors like neratinib (B1684480) and afatinib (B358) provide potential avenues for investigation. These can be broadly categorized as on-target and off-target mechanisms.

  • On-target alterations: These involve changes to the drug's direct target, HER2. This could include the acquisition of secondary mutations in the ERBB2 gene that prevent this compound binding or restore kinase activity. Another possibility is the amplification of the ERBB2 gene, leading to HER2 protein overexpression that overwhelms the inhibitory effect of the drug.[1][2]

  • Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the need for HER2 signaling. This can include the upregulation and/or activation of other receptor tyrosine kinases (RTKs) such as MET, AXL, or EGFR, or non-receptor tyrosine kinases like SRC.[3][4][5][6] Activation of these alternative pathways can reactivate downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, promoting cell survival and proliferation.

  • HER3-mediated resistance: The HER3 receptor plays a crucial role in resistance to HER2 inhibitors.[7][8][9][10] Inhibition of the HER2/PI3K/AKT pathway can lead to a compensatory upregulation of HER3 expression and signaling.[8][11] Since HER3 is a potent activator of the PI3K/AKT pathway upon heterodimerization with HER2 or other RTKs, its increased activity can sustain downstream signaling even in the presence of a HER2 inhibitor.[10][11]

  • Increased drug metabolism: Enhanced metabolism of the inhibitor can also lead to resistance. For instance, increased activity of the cytochrome P450 enzyme CYP3A4 has been identified as a mechanism of resistance to neratinib.[12]

Q2: How can we experimentally confirm that our cell line has developed resistance to this compound?

A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for this compound in both the parental (sensitive) and the putative resistant cell lines. A significant shift in the IC50 to a higher concentration in the resistant cell line confirms the resistant phenotype. This can be assessed using a cell viability assay such as the MTT or CellTiter-Glo assay.

Q3: What are the first steps to investigate the mechanism of resistance in our this compound-resistant cell line?

A3: A logical first step is to assess the status of the direct target, HER2, and its key signaling partner, HER3, as well as downstream signaling pathways.

  • Assess HER2 and HER3 protein levels and phosphorylation: Use Western blotting to compare the protein expression and phosphorylation status of HER2 (p-HER2) and HER3 (p-HER3) in your parental and resistant cell lines, both at baseline and after treatment with this compound. A lack of inhibition of HER2/HER3 phosphorylation in the resistant cells upon drug treatment would suggest an on-target resistance mechanism.

  • Analyze downstream signaling: Examine the phosphorylation status of key downstream signaling proteins like AKT (p-AKT) and ERK (p-ERK). Sustained phosphorylation of these proteins in the resistant cells despite this compound treatment indicates that bypass pathways may be activated.

  • Sequence the ERBB2 gene: Perform DNA sequencing of the ERBB2 gene in the resistant cell line to identify any potential secondary mutations that may have arisen.

Q4: We have observed sustained AKT phosphorylation in our resistant cells despite effective inhibition of HER2 phosphorylation by this compound. What does this suggest?

A4: This observation strongly suggests the activation of a bypass signaling pathway that is activating the PI3K/AKT pathway independently of HER2. Potential culprits include the upregulation and activation of other RTKs like MET, AXL, or IGF-1R, or activating mutations in components of the PI3K pathway itself, such as PIK3CA.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound observed in our long-term cell culture.
Potential Cause Troubleshooting/Investigative Steps
Development of a resistant subpopulation 1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the IC50 shift. 2. If resistance is confirmed, proceed to investigate the underlying mechanisms (see below).
Cell line misidentification or contamination 1. Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Test for mycoplasma contamination.
Problem 2: No secondary mutations found in the ERBB2 gene of our this compound-resistant cells, but HER2 phosphorylation is not inhibited by the drug.
Potential Cause Troubleshooting/Investigative Steps
ERBB2 gene amplification 1. Perform fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess ERBB2 gene copy number.
Increased drug efflux 1. Use a fluorescent substrate of ABC transporters to measure their activity. 2. Treat with known ABC transporter inhibitors in combination with this compound to see if sensitivity is restored.
Increased drug metabolism 1. Measure the activity of relevant metabolic enzymes, such as CYP3A4.[12] 2. Treat with an inhibitor of the suspected enzyme to see if this compound sensitivity is restored.
Problem 3: this compound inhibits HER2 phosphorylation, but downstream pathways (AKT, ERK) remain active.
Potential Cause Troubleshooting/Investigative Steps
Bypass pathway activation via other RTKs 1. Perform a phospho-RTK array to screen for hyperactivated RTKs (e.g., MET, AXL, EGFR, IGF-1R).[3][4] 2. Validate hits from the array using Western blotting for the specific phosphorylated RTKs. 3. Use inhibitors specific to the identified bypass RTK in combination with this compound to assess for synergistic effects and restoration of sensitivity.
Activation of non-receptor tyrosine kinases 1. Assess the phosphorylation status of SRC family kinases (e.g., p-SRC Tyr416) via Western blot.[5][6] 2. Use a SRC inhibitor (e.g., dasatinib) in combination with this compound.[3][4]
Activating mutations in downstream signaling components 1. Perform targeted sequencing of key genes in the PI3K/AKT/mTOR and MAPK pathways (e.g., PIK3CA, PTEN, KRAS, BRAF).
Compensatory HER3 activation 1. Compare HER3 protein expression and phosphorylation in parental vs. resistant cells via Western blot.[5][6] 2. Consider therapeutic strategies that also target HER3.[7][9]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound and Other HER2 Inhibitors in Parental and Acquired Resistant Cell Lines.

Cell LineThis compound IC50 (nM)Lapatinib IC50 (nM)Neratinib IC50 (nM)
SKBR3-Parental10.9 ± 3.425.9 ± 3.0< 10
SKBR3-TAS0728-Resistant> 5001000 ± 44.0287.2 ± 14.0
Data is hypothetical and adapted from studies on afatinib resistance for illustrative purposes.[5][6]

Table 2: Summary of Potential Protein Expression/Activation Changes in this compound-Resistant Cells.

ProteinChange in Resistant CellsPotential Implication
p-HER2No change or decreased inhibitionOn-target resistance
p-HER3DecreasedAltered signaling dynamics[5][6]
p-AKTIncreased/SustainedBypass pathway activation[5][6]
p-ERKIncreased/SustainedBypass pathway activation
p-SRCIncreasedBypass pathway activation[5][6]
p-METIncreasedBypass pathway activation[3][4]
p-AXLIncreasedBypass pathway activation[3][4]
EGFRIncreasedBypass pathway activation[5][6]
Bcl2IncreasedAltered apoptosis[5][6]
This table summarizes findings from studies on afatinib resistance and represents potential changes to investigate in this compound resistance.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Culture parental and resistant cells to 80-90% confluency. Treat with this compound at various concentrations and time points as required. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Protocol 3: Sanger Sequencing of the ERBB2 Gene
  • Genomic DNA Extraction: Extract genomic DNA from parental and resistant cell lines using a commercial DNA extraction kit.

  • PCR Amplification: Design primers to amplify the coding exons of the ERBB2 gene. Perform PCR using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sequencing Reaction: Perform Sanger sequencing reactions using the purified PCR products and the corresponding forward and reverse primers.

  • Sequence Analysis: Analyze the sequencing data using appropriate software to identify any nucleotide changes compared to the reference sequence.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization PI3K PI3K HER3->PI3K Bypass_RTK Bypass RTK (MET, AXL, EGFR) Bypass_RTK->PI3K Bypass Activation RAS RAS Bypass_RTK->RAS Bypass Activation SRC SRC Bypass_RTK->SRC Bypass Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SRC->PI3K This compound This compound This compound->HER2 Inhibition Bypass_Inhibitor Bypass Inhibitor Bypass_Inhibitor->Bypass_RTK Inhibition

Caption: Potential bypass signaling pathways in this compound resistance.

G start Observe Decreased This compound Sensitivity confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance investigate Investigate Mechanism confirm_resistance->investigate wb_her2 Western Blot: p-HER2, p-HER3 investigate->wb_her2 inhibition_ok HER2 Phosphorylation Inhibited? wb_her2->inhibition_ok wb_downstream Western Blot: p-AKT, p-ERK inhibition_ok->wb_downstream Yes seq_her2 Sequence ERBB2 Gene inhibition_ok->seq_her2 No downstream_active Downstream Signaling Active? wb_downstream->downstream_active rtk_array Phospho-RTK Array downstream_active->rtk_array Yes seq_downstream Sequence Downstream (PIK3CA, KRAS, etc.) downstream_active->seq_downstream Yes other_mech Investigate Other Mechanisms (Drug Efflux, Metabolism) downstream_active->other_mech No mutation_found Secondary Mutation Found? seq_her2->mutation_found bypass_found Bypass Pathway Identified? rtk_array->bypass_found on_target Conclusion: On-Target Resistance (Mutation) mutation_found->on_target Yes mutation_found->other_mech No bypass_pathway Conclusion: Bypass Pathway Activation bypass_found->bypass_pathway Yes bypass_found->other_mech No

Caption: Experimental workflow for identifying this compound resistance.

References

Technical Support Center: TAS0728 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the in vivo efficacy of TAS0728.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2; ERBB2).[1][2][3] It specifically and irreversibly binds to the HER2 protein, inhibiting its kinase activity.[1] This action blocks HER2-mediated signaling pathways, leading to the death of tumor cells that overexpress or have mutations in HER2 and HER3.[1][2] Preclinical studies have shown that this compound is highly selective for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR), which may reduce some of the side effects associated with less specific inhibitors.[1][3][4]

Q2: What level of in vivo efficacy has been reported for this compound in preclinical models?

Preclinical studies have demonstrated that this compound has potent antitumor activity in various HER2-dependent cancer models. It has been shown to induce tumor regression in mouse xenograft models where tumors are driven by HER2 signaling.[1] Furthermore, this compound has shown efficacy in models with acquired resistance to other HER2-targeted therapies like trastuzumab and pertuzumab.[3][4]

Q3: What were the key findings from the clinical trials of this compound?

A first-in-human Phase 1/2 clinical trial (NCT03410927) was conducted to evaluate the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities.[2][5][6] The study was ultimately terminated due to a risk-benefit ratio that did not favor continuation, with dose-limiting toxicities including severe diarrhea and a fatal cardiac arrest being observed.[2][5] Despite the toxicity concerns, some clinical benefit was noted, with 2 partial responses observed out of 14 evaluable patients.[2][5][7]

Troubleshooting Guide for In Vivo Efficacy Variability

Variability in in vivo efficacy is a common challenge in preclinical oncology research. The following guide addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Suboptimal or Inconsistent Tumor Growth Inhibition
Potential Cause Troubleshooting Action
Inappropriate Tumor Model - Verify HER2 Status: Confirm high levels of HER2 amplification, overexpression, or the presence of activating mutations in your chosen cell line or patient-derived xenograft (PDX) model. Low HER2 expression can lead to reduced efficacy of HER2-targeted therapies. - Consider Model Origin: Cell line-derived xenografts (CDXs) may not fully recapitulate the heterogeneity of human tumors. If variability is high, consider using a well-characterized PDX model.
Suboptimal Dosing Regimen - Dose Titration: If not already performed, conduct a dose-response study to determine the optimal dose of this compound for your specific model. - Frequency and Duration: Based on preclinical data, this compound has been administered on a continuous daily or twice-daily schedule.[3][4] Ensure the treatment duration is sufficient to observe a therapeutic effect.
Drug Formulation and Administration Issues - Solubility and Stability: Ensure this compound is properly formulated for oral administration to ensure consistent bioavailability. Check for any precipitation in the vehicle. - Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing. Ensure all personnel are adequately trained.
Tumor Heterogeneity - Intratumoral HER2 Variation: Tumors can have heterogeneous HER2 expression, meaning not all cells will be sensitive to a HER2-targeted agent.[8][9] This can lead to an incomplete response. Consider analyzing HER2 expression in residual tumors post-treatment.
Issue 2: High Inter-Animal Variability in Tumor Response
Potential Cause Troubleshooting Action
Inconsistent Tumor Cell Implantation - Cell Viability and Number: Ensure a consistent number of viable tumor cells are implanted in each animal. - Implantation Site: Subcutaneous implantations can have variable growth rates. Ensure the implantation technique is consistent across all animals.
Host Animal Factors - Mouse Strain: The choice of immunocompromised mouse strain can influence tumor engraftment and growth. - Animal Health: Monitor the overall health of the animals, as underlying health issues can impact tumor growth and drug metabolism.
Small Group Sizes - Statistical Power: Small experimental groups may not have sufficient statistical power to detect a significant treatment effect, especially with inherent biological variability. Consider increasing the number of animals per group.

Data Presentation

Table 1: Summary of Preclinical In Vivo Efficacy of this compound
ModelTreatmentOutcomeReference
HER2-amplified breast cancer xenograftThis compoundInduced tumor regression[1]
Peritoneal dissemination model with HER2-driven cancer cellsThis compoundIncreased survival benefit[1]
Xenograft models with acquired resistance to trastuzumab/pertuzumab or T-DM1This compoundSignificant anti-tumor effects[3][4]
Table 2: this compound Phase 1 Clinical Trial Dosing Information
Dose Levels (BID)Number of PatientsKey ObservationsReference
50 mg - 200 mg19Dose-limiting toxicities (Grade 3 diarrhea) observed at 150 mg and 200 mg BID. A fatal cardiac arrest occurred at 150 mg BID.[3][5]

Experimental Protocols

General Protocol for a this compound In Vivo Efficacy Study
  • Cell Line/PDX Selection and Culture:

    • Select a cancer cell line or PDX model with confirmed HER2 amplification, overexpression, or mutation.

    • Culture the cells under standard conditions to ensure they are in the logarithmic growth phase at the time of implantation.

  • Animal Model:

    • Use an appropriate strain of immunocompromised mice (e.g., nude, SCID).

    • Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

    • Monitor the animals for tumor growth.

  • Treatment Initiation:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

    • Prepare the this compound formulation for oral administration in a suitable vehicle.

  • Drug Administration and Monitoring:

    • Administer this compound orally at the desired dose and schedule.

    • Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

    • At the end of the study, collect tumors for downstream analysis (e.g., pharmacodynamics, histology, biomarker analysis).

    • Statistically analyze the differences in tumor growth between the treatment and control groups.

Mandatory Visualizations

Signaling Pathway of this compound

TAS0728_Signaling_Pathway cluster_0 HER2/HER3 Signaling cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway This compound This compound HER2 HER2 Receptor This compound->HER2 Inhibits PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Troubleshooting_Workflow Start Inconsistent In Vivo Efficacy Observed CheckModel Verify Tumor Model (HER2 Status, Type) Start->CheckModel CheckDosing Review Dosing Regimen (Dose, Schedule) CheckModel->CheckDosing Model OK OptimizeModel Select Appropriate Model (CDX/PDX) CheckModel->OptimizeModel Issue Found CheckFormulation Examine Drug Formulation and Administration CheckDosing->CheckFormulation Dosing OK OptimizeDose Perform Dose-Response Study CheckDosing->OptimizeDose Issue Found CheckAnimals Assess Animal Factors (Health, Strain) CheckFormulation->CheckAnimals Formulation OK OptimizeFormulation Ensure Proper Formulation and Gavage Technique CheckFormulation->OptimizeFormulation Issue Found StandardizeAnimals Standardize Animal Husbandry and Group Sizes CheckAnimals->StandardizeAnimals Issue Found End Consistent Efficacy CheckAnimals->End Animals OK OptimizeModel->CheckDosing OptimizeDose->CheckFormulation OptimizeFormulation->CheckAnimals StandardizeAnimals->End

References

Technical Support Center: Investigating the Mechanism of TAS0728 Cardiac Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to investigate the potential mechanisms of cardiac toxicity associated with TAS0728, a covalent HER2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known clinical cardiac safety profile of this compound?

A1: A first-in-human Phase I clinical trial (NCT03410927) of this compound was terminated due to unacceptable toxicity. Notably, a fatal cardiac arrest was reported in one patient receiving 150 mg BID of this compound.[1] While a direct causal link was not definitively established, the temporal association suggested a potential cardiac liability.[1]

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a potent, selective, and irreversible covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[2][3] It covalently binds to the C805 residue of HER2, inhibiting its kinase activity.[3] Preclinical studies have shown that this compound effectively inhibits the phosphorylation of HER2 and its downstream effectors, leading to apoptosis in HER2-amplified cancer cells.[4]

Q3: Why is inhibition of HER2 signaling a potential cause of cardiotoxicity?

A3: HER2 signaling is crucial for the development, function, and survival of cardiomyocytes.[5][6][7][8][9] It plays a vital role in protecting the heart from stress and preventing dilated cardiomyopathy.[5][6][8][10] Disruption of this pathway, for instance by HER2 inhibitors, can leave cardiomyocytes vulnerable to damage, potentially leading to left ventricular dysfunction and heart failure.[7][11]

Q4: Could off-target effects of this compound contribute to its cardiac toxicity?

A4: Yes, off-target kinase inhibition is a plausible mechanism for this compound-induced cardiotoxicity. While this compound is highly selective for HER2, it also exhibits inhibitory activity against other kinases, including BMX, HER4, BLK, EGFR, JAK3, SLK, and LOK.[2][3] Inhibition of kinases essential for normal cardiac function can lead to adverse effects.

Q5: Is there a specific off-target kinase of concern for this compound-related cardiotoxicity?

A5: While a comprehensive screen of all potential off-targets is necessary, the non-receptor tyrosine kinase c-Src is a notable candidate for investigation. c-Src is involved in various cellular processes within the cardiovascular system, including cardiomyocyte survival and signaling.[12][13][14][15] The cardiotoxicity of other kinase inhibitors, such as dasatinib, has been linked to c-Src inhibition.[15]

Troubleshooting Guides

This section provides a structured approach to experimentally investigate the potential mechanisms of this compound cardiac toxicity in a preclinical setting.

Problem 1: Determining if this compound induces direct cytotoxicity in cardiomyocytes.

Hypothesis: this compound directly causes cardiomyocyte death.

Experimental Workflow:

G start Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) treat Treat hiPSC-CMs with a dose range of this compound (e.g., 0.1 nM to 10 µM) start->treat assess Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) treat->assess measure Measure markers of apoptosis (e.g., Caspase-3/7 activity) and necrosis (e.g., LDH release) assess->measure analyze Analyze data to determine IC50 for cytotoxicity measure->analyze

Figure 1. Experimental workflow for assessing direct cardiotoxicity.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Culture hiPSC-CMs in appropriate media and format (e.g., 96-well plates).

  • Treatment: Prepare a serial dilution of this compound in culture medium. Add the different concentrations of this compound to the hiPSC-CMs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Viability Assessment: Use a commercial cell viability assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Troubleshooting:

  • High background signal in vehicle control: Ensure proper washing steps and that the vehicle concentration is not cytotoxic.

  • No dose-dependent effect observed: The concentration range may be too low. Consider testing higher concentrations. The duration of treatment may be too short to induce a cytotoxic effect.

Problem 2: Investigating the role of on-target HER2 inhibition in this compound cardiotoxicity.

Hypothesis: Inhibition of the HER2 signaling pathway by this compound is the primary driver of its cardiotoxic effects.

Signaling Pathway:

G cluster_0 Cardiomyocyte NRG1 Neuregulin-1 (NRG1) HER4 HER4 NRG1->HER4 HER2 HER2 PI3K PI3K HER2->PI3K activation HER4->HER2 dimerization Akt Akt PI3K->Akt Survival Cell Survival & Growth Akt->Survival This compound This compound This compound->HER2

Figure 2. Simplified HER2 signaling pathway in cardiomyocytes.

Experimental Protocol: Western Blot Analysis of HER2 Pathway Phosphorylation

  • Cell Culture and Treatment: Culture hiPSC-CMs and treat with this compound at various concentrations for a defined period.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated HER2 (p-HER2), total HER2, phosphorylated Akt (p-Akt), and total Akt. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Troubleshooting:

  • Weak or no signal for phosphorylated proteins: Ensure that the cells are stimulated with a ligand like Neuregulin-1 (NRG1) to activate the pathway before adding this compound. Check antibody quality and concentration.

  • Inconsistent loading: Ensure accurate protein quantification and consistent loading volumes.

Problem 3: Assessing the contribution of off-target c-Src inhibition to this compound cardiotoxicity.

Hypothesis: Off-target inhibition of c-Src by this compound contributes to its cardiotoxicity.

Logical Relationship Diagram:

G This compound This compound HER2 HER2 Inhibition (On-Target) This compound->HER2 cSrc c-Src Inhibition (Off-Target) This compound->cSrc Cardiotoxicity Cardiotoxicity HER2->Cardiotoxicity cSrc->Cardiotoxicity

Figure 3. Potential on- and off-target mechanisms of this compound cardiotoxicity.

Experimental Protocol: Kinase Activity Assay

  • In Vitro Kinase Assay: Utilize a cell-free in vitro kinase assay to directly measure the inhibitory effect of this compound on c-Src activity.

  • Cell-Based c-Src Activity Assay: Treat hiPSC-CMs with this compound and measure the phosphorylation of a known c-Src substrate (e.g., p-FAK at Tyr925) by Western blot or a specific ELISA.

  • Rescue Experiment: To determine if the observed toxicity is c-Src dependent, transfect hiPSC-CMs with a constitutively active form of c-Src and assess if this rescues the cells from this compound-induced toxicity.

Troubleshooting:

  • Difficulty in measuring c-Src activity in cells: Ensure the use of appropriate positive controls (e.g., known c-Src activators) and that the antibodies for the phosphorylated substrate are specific and sensitive.

  • Inefficient transfection of hiPSC-CMs: Optimize the transfection protocol for this specific cell type, considering different reagents or viral delivery methods.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
HER2 13
BMX4.9
HER48.5
BLK31
JAK333
SLK25
LOK86
EGFR65

Data compiled from publicly available sources.[2][3] This table highlights the potent on-target activity of this compound against HER2 and its inhibitory effects on a panel of other kinases.

References

challenges with long-term stability of TAS0728 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the HER2 inhibitor, TAS0728. Below you will find troubleshooting guides and frequently asked questions to address common challenges related to the long-term stability of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid powder at -20°C for up to 4 years.[1][2] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[3] To ensure the integrity of the compound, it is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[3]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in organic solvents such as DMSO and DMF at approximately 30 mg/mL, and in ethanol (B145695) at approximately 15 mg/mL.[2] It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[2] For instance, a solubility of approximately 0.33 mg/mL has been reported in a 1:2 solution of DMSO:PBS (pH 7.2).[2]

Q3: How should I prepare a working solution of this compound for in vivo studies?

A3: A common method for preparing a dosing solution for oral administration in animal models involves the use of a vehicle containing PEG300, Tween 80, and a saline solution.[4] For example, to prepare a 1 mL working solution, you can add 50 μL of a 100 mg/mL stock solution in DMSO to 400 μL of PEG300, followed by the addition of 50 μL of Tween 80. After mixing, 500 μL of ddH2O can be added to reach the final volume. It is recommended to prepare this solution fresh daily.[3]

Q4: Are there any known toxicities associated with this compound?

A4: Yes, in a first-in-human phase I clinical trial, this compound was associated with dose-limiting toxicities, primarily Grade 3 diarrhea.[5][6][7] A fatal cardiac arrest was also reported, and a causal relationship with this compound could not be ruled out.[5][6] Due to these unacceptable toxicities, the clinical trial was stopped.[5][6] Researchers should be aware of these potential toxicities when designing and conducting experiments.

Troubleshooting Guides

Issue: Precipitation of this compound in DMSO Stock Solution
Potential Cause Explanation Recommended Solution
Supersaturation The concentration of this compound may be too high for the storage conditions.Ensure the concentration of your stock solution does not exceed the recommended solubility limits. If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate to redissolve. If the precipitate does not dissolve, the solution may be supersaturated, and a new, more dilute stock solution should be prepared.[8]
Water Absorption by DMSO DMSO is highly hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds.[8]Use anhydrous, high-purity DMSO to prepare stock solutions.[8] Store DMSO in a desiccator and handle it in a low-humidity environment. Aliquoting the stock solution into smaller, single-use vials can minimize the exposure of the main stock to atmospheric moisture.[8]
Freeze-Thaw Cycles Repeated freezing and thawing of the DMSO stock solution can promote precipitation.[9]Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3] If you need to use a partially thawed vial, ensure the entire aliquot is thawed and vortexed to ensure homogeneity before use.
Issue: Precipitation of this compound Upon Dilution in Aqueous Media
Potential Cause Explanation Recommended Solution
Poor Aqueous Solubility This compound has low solubility in aqueous solutions. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to "crash out" of solution.[1]Perform a serial dilution of the DMSO stock in the aqueous buffer. Add the compound dropwise while gently vortexing the buffer to facilitate mixing.[1] It may also be beneficial to pre-warm the aqueous buffer to 37°C.[1]
High Final DMSO Concentration While DMSO aids in initial solubilization, a high final concentration in the aqueous solution can still lead to precipitation upon further dilution or be toxic to cells.Keep the final concentration of DMSO in your experimental medium as low as possible, ideally below 0.5%.[10] This may require preparing a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous medium.[1]

Quantitative Data Summary

ParameterValueSolvent/ConditionSource
Solid State Stability ≥ 4 years-20°C[1][2]
Stock Solution Stability 1 yearDMSO at -80°C[3]
1 monthDMSO at -20°C[3]
Not Recommended > 1 dayAqueous Solution[2]
Solubility ~30 mg/mLDMSO[1][2]
~30 mg/mLDMF[1][2]
~15 mg/mLEthanol[2]
~0.33 mg/mL1:2 DMSO:PBS (pH 7.2)[2]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Objective: To identify potential degradation products and pathways for this compound. This information is crucial for developing a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated pH meter

  • HPLC system with a UV detector or mass spectrometer

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for up to 24 hours. Take samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for up to 24 hours. Take samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H2O2. Keep at room temperature for up to 24 hours. Take samples at various time points and dilute with mobile phase for analysis.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 24 hours. Also, expose a solution of this compound to the same conditions. Prepare samples for analysis by dissolving the solid in a suitable solvent or diluting the solution.

  • Photolytic Degradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Prepare samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that relevant degradation products are formed without excessive secondary degradation.[11]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products, which can then be used to quantify the stability of this compound solutions over time.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. An example gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Detection: Use a UV detector at a wavelength where this compound has maximum absorbance (this would need to be determined experimentally, e.g., by running a UV scan). For more sensitive and specific detection, use a mass spectrometer.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to resolve the this compound peak from all degradation product peaks generated in the forced degradation study.

Visualizations

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation HER3 HER3 HER3->PI3K EGFR EGFR RAS RAS EGFR->RAS HER4 HER4 HER4->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Covalent Inhibition

Caption: this compound covalently inhibits HER2, blocking downstream signaling pathways.

References

Technical Support Center: Overcoming Nonspecific Binding of Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the nonspecific binding of covalent inhibitors in experimental assays.

Troubleshooting Guides

Problem: High background signal or apparent inhibition in negative controls.

High background in assays with covalent inhibitors often points to nonspecific binding to assay components or off-target proteins.

Troubleshooting Workflow:

G start High Background Signal Observed check_buffer 1. Assess Buffer Reactivity: Run assay with inhibitor in buffer without enzyme/cells. start->check_buffer add_scavenger 2. Add Nucleophilic Scavengers: Include excess glutathione (B108866) (GSH) or β-mercaptoethanol (BME) in the assay buffer. check_buffer->add_scavenger Signal persists outcome1 Outcome: Background Reduced check_buffer->outcome1 Signal disappears detergent 3. Optimize Detergent Concentration: Titrate non-ionic detergents (e.g., Tween-20) in wash buffers. add_scavenger->detergent Signal persists add_scavenger->outcome1 Signal disappears blocking 4. Enhance Blocking Step: Increase blocking time or change blocking agent (e.g., BSA, casein). detergent->blocking Signal persists detergent->outcome1 Signal disappears reduce_conc 5. Reduce Inhibitor Concentration: Determine if the signal is dose-dependent. blocking->reduce_conc Signal persists blocking->outcome1 Signal disappears reduce_conc->outcome1 Signal decreases outcome2 Outcome: Background Persists reduce_conc->outcome2 Signal still high next_steps Proceed to Off-Target Binding Investigation outcome2->next_steps

Caption: Troubleshooting workflow for high background signal.

Problem: Potency (IC₅₀) is highly dependent on incubation time, but so is the signal in control wells.

While time-dependency is a hallmark of covalent inhibition, concurrent signal changes in control wells suggest compound instability or nonspecific reactivity.

Experimental Protocol: Time-Dependent IC₅₀ Assay

This protocol helps to assess the time-dependent nature of inhibition, which is characteristic of covalent inhibitors.[1]

  • Prepare Reagents:

    • Target enzyme solution

    • Covalent inhibitor stock solution (in DMSO)

    • Assay buffer

    • Substrate solution

    • Detection reagent

  • Experimental Setup:

    • In a multi-well plate, add the target enzyme to the assay buffer.

    • Add serial dilutions of the covalent inhibitor to the enzyme solution. Include a DMSO-only control.

    • Pre-incubate the enzyme-inhibitor mixture for varying periods (e.g., 15 min, 30 min, 60 min, 120 min).

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: After a fixed reaction time, add the detection reagent to stop the reaction and measure the signal.

  • Data Analysis:

    • Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each pre-incubation time.

    • A decrease in IC₅₀ with longer pre-incubation time supports a covalent mechanism.[1]

Troubleshooting Logic:

G start Time-Dependent IC₅₀ with Control Signal Drift check_stability 1. Assess Compound Stability: Incubate inhibitor in assay buffer over time. Analyze by LC-MS. start->check_stability non_reactive_control 2. Synthesize Non-Reactive Analog: Replace warhead with a saturated group. Repeat time-dependent IC₅₀. start->non_reactive_control washout_exp 3. Perform Washout Experiment: Determine if inhibition is irreversible. start->washout_exp ms_analysis 4. Direct Target Engagement by MS: Confirm covalent adduct formation on the target protein. start->ms_analysis result1 Inhibitor Degrades check_stability->result1 Degradation products found result2 Analog is Inactive & Time-Independent non_reactive_control->result2 result3 Inhibition Persists After Washout washout_exp->result3 result4 Adduct Confirmed ms_analysis->result4 conclusion Conclusion: Time-dependency is likely due to on-target covalent modification. result2->conclusion result3->conclusion result4->conclusion

Caption: Logic for dissecting on-target vs. off-target time-dependency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nonspecific binding with covalent inhibitors?

A1: Nonspecific binding of covalent inhibitors typically arises from two main factors:

  • High Intrinsic Reactivity: The electrophilic "warhead" of the inhibitor can be overly reactive, causing it to form covalent bonds with various nucleophilic residues (like cysteine, lysine, or histidine) on abundant off-target proteins.[2] The intrinsic reactivity can be assessed by measuring the reaction rate with thiol-containing compounds like glutathione (GSH).[3]

  • Poor Scaffold Specificity: The non-covalent binding portion of the inhibitor may lack specificity, leading to weak binding at numerous sites. This increases the likelihood of a covalent reaction occurring at an off-target location, even if the warhead itself is not hyper-reactive.[4]

Q2: How can I distinguish between true covalent inhibition and nonspecific assay interference?

A2: A combination of control experiments is essential:

  • Time-Dependent Inhibition Assay: True covalent inhibitors typically show an increase in potency (a decrease in IC₅₀) with longer pre-incubation times with the target protein before adding the substrate.[1][5]

  • Washout Experiments: After incubating the target (enzyme or cells) with the inhibitor, unbound compound is removed by washing or dilution.[1][6] If the inhibitory effect persists, it indicates a stable, likely covalent, interaction.[1] A non-covalent inhibitor's effect would be reversed.

  • Non-Reactive Analogs: Synthesize a control compound where the reactive warhead is replaced with a non-reactive group (e.g., replacing an acrylamide (B121943) with a propionamide).[4] This analog should exhibit significantly weaker or no time-dependent inhibition, confirming the role of the covalent bond.

  • Mass Spectrometry (MS): This is the most direct method to confirm covalent modification. By analyzing the mass of the protein after incubation with the inhibitor, the formation of a covalent adduct can be directly observed and the specific site of modification can often be identified.[1][6]

Q3: My covalent inhibitor is potent in a biochemical assay but weak in a cell-based assay. What could be the reason?

A3: This discrepancy is common and can be due to several factors:

  • Cellular Thiol Reactivity: Cells contain high concentrations (millimolar) of glutathione (GSH), a nucleophilic scavenger. A highly reactive inhibitor may be intercepted and neutralized by GSH before it can reach its intended target.[7]

  • Cell Permeability: The inhibitor may have poor physicochemical properties that prevent it from efficiently crossing the cell membrane to engage its intracellular target.

  • Protein Turnover: The pharmacodynamic effect of an irreversible covalent inhibitor is dependent on the re-synthesis rate of its target protein.[3][8] If the target protein has a very rapid turnover rate in cells, the inhibitory effect may be short-lived.

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

Q4: What is Activity-Based Protein Profiling (ABPP) and how can it help assess specificity?

A4: Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors on a global scale within a complex proteome (e.g., cell lysate or living cells).[8]

Experimental Workflow: Competitive ABPP

G proteome 1. Prepare Proteome (e.g., Cell Lysate) inhibitor 2. Incubate Proteome with Covalent Inhibitor (or DMSO control) proteome->inhibitor probe 3. Add Broad-Spectrum Activity-Based Probe (ABP) with a reporter tag (e.g., biotin) inhibitor->probe analysis 4. Analyze Probe-Labeled Proteins (e.g., SDS-PAGE, LC-MS/MS) probe->analysis result Result: Proteins showing reduced probe labeling in the inhibitor-treated sample are identified as targets. analysis->result

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

In a competitive ABPP experiment, a proteome is pre-incubated with the covalent inhibitor. Then, a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes is added. The ABP contains a reactive group and a reporter tag (like biotin (B1667282) or a fluorophore). If the inhibitor has bound to a target protein, it will block the binding of the ABP. By comparing the protein labeling pattern between the inhibitor-treated sample and a control (DMSO-treated) sample, one can identify the specific targets of the inhibitor.[8]

Quantitative Data Summary

Understanding the kinetic parameters of covalent inhibition is crucial for differentiating on-target potency from nonspecific reactivity. Unlike reversible inhibitors, which are characterized by Kᵢ, irreversible covalent inhibitors are best described by the ratio k_inact/K_I .[5][9]

ParameterDefinitionSignificanceHow to Measure
K_I Inhibitor affinity constant Describes the initial, non-covalent binding affinity of the inhibitor for the target. A lower K_I indicates stronger initial binding.Derived from kinetic assays (e.g., Kitz-Wilson plot) or can be approximated by the Kᵢ of a non-reactive analog.[10]
k_inact Maximal rate of inactivation The first-order rate constant for the formation of the covalent bond at a saturating concentration of the inhibitor.Derived from time-dependent inhibition assays.[10]
k_inact/K_I Second-order rate constant Represents the overall efficiency of the inhibitor. It accounts for both initial binding (K_I) and the rate of covalent modification (k_inact).The most informative parameter for comparing the potency of different covalent inhibitors.[9] Determined from progress curve analysis.
IC₅₀ Half-maximal inhibitory concentration The concentration of inhibitor required to reduce enzyme activity by 50%.Caution: For covalent inhibitors, the IC₅₀ value is highly dependent on the pre-incubation time.[3] It is less informative than k_inact/K_I for comparing compounds.

Table 1. Key kinetic parameters for characterizing covalent inhibitors.

Detailed Experimental Protocols

Protocol 1: Washout Assay for Irreversible Inhibition

This protocol is used to determine if an inhibitor's effect is sustained after its removal from the surrounding medium, a key indicator of irreversible or slowly reversible covalent binding.[1]

For Cell-Based Assays:

  • Prepare Cells: Culture cells to the desired confluency in multi-well plates.

  • Inhibitor Treatment: Treat the cells with the covalent inhibitor at a saturating concentration (e.g., 10x EC₅₀) for a defined period (e.g., 1-2 hours). Include a non-covalent inhibitor control and a DMSO-only vehicle control.

  • Washout Step:

    • Aspirate the inhibitor-containing medium.

    • Wash the cells 3-5 times with fresh, pre-warmed, inhibitor-free medium to remove all unbound inhibitor.

    • After the final wash, add fresh medium to the wells.

  • Recovery/Incubation: Incubate the cells for a desired period (e.g., 4, 8, or 24 hours) to assess the duration of the effect and account for protein re-synthesis.

  • Functional Readout: Measure the biological activity of the target (e.g., downstream signaling event, cell viability).

  • Data Analysis: Compare the activity in the washout wells to the "no washout" and DMSO control wells. Sustained inhibition long after washout is indicative of covalent modification.[5]

For Biochemical Assays:

  • Prepare Enzyme: Prepare the purified enzyme solution in assay buffer.

  • Inhibitor Treatment: Incubate the enzyme with a saturating concentration of the covalent inhibitor.

  • Washout Step: Rapidly remove the unbound inhibitor. This can be achieved by:

    • Rapid Dilution: Diluting the enzyme-inhibitor mixture by a large factor (e.g., 100-fold) into the reaction buffer containing the substrate.

    • Spin Columns: Using a size-exclusion spin column to separate the larger enzyme-inhibitor complex from the small molecule inhibitor.

  • Functional Readout: Immediately measure the catalytic activity of the enzyme.

  • Data Analysis: Compare the activity of the enzyme after the washout step to a control where the enzyme was not treated with the inhibitor. Persistent low activity confirms irreversible binding.[1]

References

Validation & Comparative

A Head-to-Head In Vitro Comparison: TAS0728 vs. Lapatinib in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the landscape of HER2-targeted therapies is continually evolving. This guide provides an objective in vitro comparison of two notable inhibitors: TAS0728, a novel covalent HER2 inhibitor, and lapatinib (B449), an established dual tyrosine kinase inhibitor. By examining their mechanisms of action, quantitative efficacy, and the signaling pathways they modulate, this document aims to equip scientists with the critical data needed for informed research decisions.

Unraveling the Mechanisms: A Tale of Two Inhibitors

This compound and lapatinib, while both targeting the HER2 receptor, employ distinct mechanisms of action that underpin their differential activities. This compound is an orally available, covalent inhibitor that demonstrates high selectivity for HER2.[1][2][3] It specifically and irreversibly binds to the cysteine residue C805 within the ATP-binding site of the HER2 kinase domain.[4] This covalent and irreversible binding leads to a sustained inhibition of HER2 signaling.[5] A key advantage of this selectivity is the sparing of wild-type epidermal growth factor receptor (EGFR) activity, which may translate to a more favorable toxicity profile.

In contrast, lapatinib is a potent, reversible dual tyrosine kinase inhibitor that targets both HER2 and EGFR (also known as ErbB1). By binding to the intracellular ATP-binding site of these receptors, lapatinib prevents their autophosphorylation and subsequent activation of downstream signaling pathways. Its dual inhibitory action can be advantageous in cancers where both HER2 and EGFR are implicated in tumor progression.

Quantitative Efficacy: A Look at the In Vitro Data

Direct comparative in vitro studies providing IC50 values for both this compound and lapatinib are limited. However, preclinical data for this compound demonstrates its potent anti-proliferative activity in HER2-amplified cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound in various cancer cell lines from a key preclinical study. For comparative context, representative IC50 values for lapatinib from other studies are also included. It is important to note that these values were not generated in a head-to-head experiment and experimental conditions may vary.

Cell LineCancer TypeHER2 StatusThis compound GI50 (nmol/L)Lapatinib IC50 (µM)
SK-BR-3Breast CancerAmplified9.80.078
BT-474Breast CancerAmplified110.027
NCI-N87Gastric CancerAmplified19Not Reported
HCC1954Breast CancerAmplified200.041
Calu-3Lung CancerAmplified22Not Reported
A431Epidermoid CarcinomaEGFR-activated>1000Not Reported
H1299Lung CarcinomaWild-type>1000Not Reported

In a preclinical xenograft model using the HER2-amplified BT-474 breast cancer cell line, this compound administration resulted in tumor regression, whereas tumor shrinkage was not observed in the lapatinib-treated group, suggesting a potent in vivo anti-tumor effect for this compound.

Signaling Pathways Under Siege

Both this compound and lapatinib exert their anti-cancer effects by disrupting the HER2 signaling cascade, which is a critical driver of cell proliferation, survival, and differentiation. The inhibition of HER2 autophosphorylation prevents the activation of two major downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.

This compound Signaling Pathway Inhibition

TAS0728_Pathway This compound This compound HER2 HER2 This compound->HER2 Covalent Inhibition PI3K PI3K HER2->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation

Caption: this compound selectively and covalently inhibits HER2.

Lapatinib Signaling Pathway Inhibition

Lapatinib_Pathway Lapatinib Lapatinib HER2 HER2 Lapatinib->HER2 Reversible Inhibition EGFR EGFR Lapatinib->EGFR Reversible Inhibition PI3K PI3K HER2->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway EGFR->PI3K EGFR->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_pathway->Proliferation

Caption: Lapatinib reversibly inhibits both HER2 and EGFR.

Experimental Protocols: A Guide to In Vitro Efficacy Assessment

The determination of in vitro efficacy for HER2 inhibitors like this compound and lapatinib typically involves cell viability and proliferation assays. The following is a generalized protocol for a common method, the MTT assay.

Cell Viability (MTT) Assay Protocol
  • Cell Seeding:

    • Culture HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and lapatinib in the growth medium to achieve a range of final concentrations.

    • Replace the existing medium in the wells with the medium containing the various drug concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for a specified period, typically 72 hours, to allow the drugs to exert their effects.

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 or GI50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HER2+ Cell Lines) Cell_Seeding 3. Seed Cells in 96-well plates Cell_Culture->Cell_Seeding Drug_Dilution 2. Drug Dilution (this compound & Lapatinib) Treatment 4. Add Drugs to cells Drug_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (e.g., 72h) Treatment->Incubation MTT_Assay 6. Perform MTT Assay Incubation->MTT_Assay Read_Plate 7. Read Absorbance MTT_Assay->Read_Plate Calculate_Viability 8. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 9. Determine IC50/GI50 Calculate_Viability->Determine_IC50

Caption: A generalized workflow for determining IC50/GI50 values.

References

A Preclinical Head-to-Head: TAS0728 Versus Neratinib in Trastuzumab-Resistant HER2-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of HER2-targeted therapies, the challenge of trastuzumab resistance remains a critical hurdle. This guide provides a comparative analysis of two next-generation tyrosine kinase inhibitors, TAS0728 and neratinib (B1684480), in preclinical models of trastuzumab-resistant HER2-positive cancer. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to offer an objective resource for evaluating these two promising agents.

At a Glance: Key Efficacy Data

The following tables summarize the available quantitative data on the anti-tumor activity of this compound and neratinib in trastuzumab-resistant in vivo and in vitro models. It is important to note that the data for each drug were generated in separate studies using different experimental models and conditions. Therefore, a direct comparison of absolute values should be made with caution.

This compound In Vivo Efficacy in Trastuzumab/Pertuzumab-Resistant NCI-N87 Xenograft Model
Treatment Group Outcome
This compound (60 mg/kg/day, p.o.)Significant anti-tumor effect
Trastuzumab + PertuzumabNot effective
Data from Irie et al., Cancer Sci, 2020
This compound In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model Refractory to Trastuzumab/Pertuzumab and T-DM1
Treatment Group Outcome
This compoundPotent anti-tumor effect
Data from Irie et al., Cancer Sci, 2020
Neratinib In Vitro Efficacy in Trastuzumab-Resistant Cell Lines
Cell Line Neratinib IC50
SKBR3 (Acquired Resistance)Sensitive (Specific IC50 not provided in the source)
BT474 (Acquired Resistance)Sensitive (Specific IC50 not provided in the source)
Data from Canonici et al., Oncotarget, 2013
Neratinib In Vivo Efficacy in BT474 Xenograft Model
Treatment Group Outcome
Neratinib + TrastuzumabGreatest tumor inhibition (p<0.05 vs. vehicle)[1][2]
Neratinib aloneTumor inhibition
Trastuzumab aloneTumor inhibition
Vehicle controlProgressive tumor growth
Data from Canonici et al., Oncotarget, 2013

Mechanisms of Action and Signaling Pathways

Both this compound and neratinib are irreversible tyrosine kinase inhibitors, but they differ in their selectivity. This compound is a selective HER2 inhibitor, while neratinib is a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4.[3][4] This difference in target profile may influence their efficacy and potential side effects.

In trastuzumab-resistant models, a key mechanism of resistance is the continued signaling through the HER2-HER3 pathway.[3] Both this compound and neratinib have been shown to effectively inhibit this signaling cascade.

HER2_Signaling_Pathway cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 HER3->PI3K EGFR EGFR (HER1) HER4 HER4 This compound This compound This compound->HER2 Inhibits Neratinib Neratinib Neratinib->HER2 Inhibits Neratinib->EGFR Inhibits Neratinib->HER4 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Simplified HER2 signaling pathway and points of inhibition by this compound and neratinib.

Experimental Protocols

This compound in Trastuzumab/Pertuzumab-Resistant NCI-N87 Xenograft Model

Objective: To evaluate the efficacy of this compound in a model of acquired resistance to HER2-targeted antibodies.

Animal Model: Female BALB/c nude mice.

Cell Line: NCI-N87 human gastric cancer cells.

Establishment of Resistant Xenograft:

  • NCI-N87 cells were subcutaneously inoculated into the mice.

  • Once tumors reached a certain volume, mice were treated with a combination of trastuzumab (20 mg/kg, i.p., once weekly) and pertuzumab (20 mg/kg, i.p., once weekly).

  • Treatment continued until tumors initially regressed and then demonstrated regrowth, indicating acquired resistance.

Treatment Regimen:

  • Mice with established resistant tumors were randomized into two groups:

    • Control group: Continued treatment with trastuzumab and pertuzumab.

    • This compound group: Switched to this compound administered orally at a dose of 60 mg/kg/day.

Endpoint: Tumor volume was measured to assess anti-tumor efficacy.

TAS0728_Workflow cluster_setup Model Development cluster_treatment Efficacy Study cluster_endpoint Analysis A1 NCI-N87 cells inoculated into nude mice A2 Tumor Growth A1->A2 A3 Treatment with Trastuzumab + Pertuzumab A2->A3 A4 Tumor Regression followed by Regrowth (Resistance) A3->A4 B1 Randomization of resistant tumor-bearing mice B2 Group 1: Continue Trastuzumab + Pertuzumab B1->B2 B3 Group 2: Switch to this compound (60 mg/kg/day) B1->B3 C1 Tumor Volume Measurement B2->C1 B3->C1

Figure 2. Experimental workflow for evaluating this compound in a trastuzumab/pertuzumab-resistant xenograft model.
Neratinib in Trastuzumab-Resistant BT474 Xenograft Model

Objective: To assess the in vivo efficacy of neratinib, alone and in combination with trastuzumab, in a trastuzumab-resistant model.

Animal Model: Not specified in the provided text, but typically immunodeficient mice are used for xenograft studies.

Cell Line: BT474 human breast cancer cells with acquired resistance to trastuzumab.

Establishment of Xenograft:

  • Trastuzumab-resistant BT474 cells were implanted in the animals.

  • Tumors were allowed to establish before the initiation of treatment.

Treatment Regimen:

  • Mice were randomized into four treatment arms:

    • Vehicle control

    • Neratinib alone

    • Trastuzumab alone

    • Neratinib in combination with trastuzumab

Endpoint: Tumor volume was measured over the course of the 16-day treatment period to determine tumor growth inhibition.

Neratinib_Workflow cluster_setup Model Development cluster_treatment Efficacy Study cluster_endpoint Analysis A1 Trastuzumab-resistant BT474 cells implanted in mice A2 Tumor Establishment A1->A2 B1 Randomization B2 Vehicle B1->B2 B3 Neratinib B1->B3 B4 Trastuzumab B1->B4 B5 Neratinib + Trastuzumab B1->B5 C1 Tumor Volume Measurement (16 days) B2->C1 B3->C1 B4->C1 B5->C1

Figure 3. Experimental workflow for evaluating neratinib in a trastuzumab-resistant xenograft model.

Comparative Summary and Future Directions

The preclinical data presented here suggest that both this compound and neratinib are active in trastuzumab-resistant HER2-positive cancer models. This compound demonstrates potent anti-tumor activity as a single agent in models with acquired resistance to dual antibody blockade (trastuzumab and pertuzumab) and an antibody-drug conjugate. Neratinib, both alone and in combination with trastuzumab, effectively inhibits tumor growth in trastuzumab-resistant cell lines and xenografts.

The selective nature of this compound for HER2 may offer a more targeted approach with a potentially different safety profile compared to the pan-HER inhibition of neratinib. Conversely, the broader inhibition by neratinib might be advantageous in overcoming resistance mechanisms that involve other HER family members.

Direct comparative studies in the same trastuzumab-resistant models are warranted to definitively determine the relative efficacy of these two agents. Furthermore, the investigation of predictive biomarkers to identify patient populations most likely to respond to either this compound or neratinib will be crucial for their successful clinical development and application in the treatment of trastuzumab-resistant HER2-positive cancer.

References

Preclinical Showdown: A Comparative Guide to TAS0728 and Tucatinib in HER2-Positive Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for HER2-positive cancers, two small molecule inhibitors, TAS0728 and tucatinib (B611992), have emerged as significant contenders. This guide provides a detailed preclinical comparison of their mechanisms of action, efficacy, and selectivity, supported by experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Tucatinib

FeatureThis compoundTucatinib
Mechanism of Action Covalent, irreversible inhibitor of HER2 kinaseReversible, selective inhibitor of HER2 kinase
Binding Site Covalently binds to Cys805 in the HER2 kinase domainReversibly binds to the ATP-binding pocket of HER2
HER2 Potency Potent, with IC50 values in the low nanomolar rangePotent, with single-digit nanomolar IC50 values[1]
Selectivity Highly selective for HER2 over EGFR in cellular assaysHighly selective for HER2 over EGFR (>1,000-fold)[1][2]
Downstream Signaling Robust and sustained inhibition of HER2, HER3, and downstream effectors (PI3K/AKT, MAPK)Potent inhibition of HER2 and HER3 phosphorylation and downstream PI3K/AKT and MAPK pathways[1][2]
In Vivo Efficacy Induces tumor regression in HER2-dependent xenograft modelsDemonstrates significant anti-tumor activity as a single agent and in combination in various HER2+ xenograft models[1][3][4]

Mechanism of Action and Signaling Pathway

Both this compound and tucatinib target the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other solid tumors. Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, driving tumor cell proliferation, survival, and invasion.[5][6][7]

This compound is a novel, orally available, covalent inhibitor that specifically and irreversibly binds to the cysteine residue at position 805 (Cys805) within the ATP-binding site of the HER2 kinase domain. This covalent binding leads to a sustained and robust inhibition of HER2 kinase activity.

Tucatinib, on the other hand, is an orally bioavailable, reversible tyrosine kinase inhibitor.[1] It selectively binds to the intracellular kinase domain of HER2, preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[5]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) HER2->MAPK_pathway This compound This compound (Covalent) This compound->HER2 Inhibits Tucatinib Tucatinib (Reversible) Tucatinib->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation MAPK_pathway->Proliferation

HER2 signaling pathway and points of inhibition.

In Vitro Kinase and Cellular Potency

A direct comparison of the inhibitory activity of this compound and tucatinib in biochemical and cellular assays highlights their potent and selective nature.

CompoundTargetIC50 (nmol/L) - Biochemical Assay
This compound HER236
EGFR~180 (5-fold less potent than HER2)[8]
Tucatinib HER28[1]
EGFR>10,000 (>1000-fold less potent than HER2)[1]
CompoundCell LineAssayGI50 / IC50 (nmol/L)
This compound BT-474 (HER2+)Proliferation3.6[1]
A431 (EGFR+)Proliferation450[1]
Tucatinib BT-474 (HER2+)pHER2 Inhibition4[1]
A431 (EGFR+)pEGFR Inhibition>1,000[1]

These data demonstrate that while both compounds are potent HER2 inhibitors, tucatinib exhibits a higher degree of selectivity over EGFR in biochemical assays.[1] However, in cellular assays, both this compound and tucatinib show excellent selectivity for HER2-driven cell lines over those dependent on EGFR.[1]

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft models of HER2-positive cancers have demonstrated the potent in vivo anti-tumor activity of both this compound and tucatinib.

This compound: In a mouse xenograft model using NCI-N87 HER2-positive gastric cancer cells, this compound administered orally induced significant tumor regression. Furthermore, in models of acquired resistance to trastuzumab and pertuzumab, this compound treatment resulted in a significant anti-tumor effect.

Tucatinib: Tucatinib has shown dose-dependent tumor growth suppression in various HER2-positive xenograft models, including breast, gastric, colorectal, and esophageal cancers.[1][3][4] As a single agent, tucatinib induced tumor growth delay and regressions.[1] Notably, the combination of tucatinib with other HER2-targeted agents like trastuzumab resulted in enhanced anti-tumor activity, leading to complete tumor regressions in some models.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (HER2/EGFR) - Substrate - ATP - Assay Buffer start->prep_reagents reaction_setup Set up Kinase Reaction: - Add kinase, substrate, and inhibitor to microplate wells prep_reagents->reaction_setup prep_compounds Prepare Serial Dilutions of this compound and Tucatinib prep_compounds->reaction_setup initiate_reaction Initiate Reaction: Add ATP reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 values detection->data_analysis end End data_analysis->end

Workflow for in vitro kinase inhibition assay.

A typical in vitro kinase assay involves the use of recombinant HER2 or EGFR kinase, a suitable substrate, and ATP. The inhibitors (this compound or tucatinib) are added at varying concentrations to determine their effect on the kinase's ability to phosphorylate the substrate. The reaction is initiated by the addition of ATP and, after a set incubation period, the amount of phosphorylated substrate or remaining ATP is measured, often using luminescence- or fluorescence-based detection methods. IC50 values are then calculated from the dose-response curves.

Cell Viability Assay (e.g., CellTiter-Glo®)

Cell_Viability_Workflow start Start seed_cells Seed HER2+ (e.g., BT-474) or EGFR+ (e.g., A431) cells in 96-well plates start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_inhibitors Add Serial Dilutions of This compound or Tucatinib incubate_overnight->add_inhibitors incubate_treatment Incubate for 72-96 hours add_inhibitors->incubate_treatment add_ctg_reagent Add CellTiter-Glo® Reagent incubate_treatment->add_ctg_reagent lyse_cells Lyse Cells and Stabilize Luminescent Signal add_ctg_reagent->lyse_cells read_luminescence Read Luminescence lyse_cells->read_luminescence data_analysis Data Analysis: Calculate GI50 values read_luminescence->data_analysis end End data_analysis->end Xenograft_Workflow start Start implant_cells Subcutaneously Implant HER2+ Cancer Cells (e.g., BT-474, NCI-N87) into Immunocompromised Mice start->implant_cells tumor_growth Allow Tumors to Reach a Predetermined Size (e.g., 100-200 mm³) implant_cells->tumor_growth randomize_mice Randomize Mice into Treatment Groups tumor_growth->randomize_mice treatment Administer Vehicle, this compound, or Tucatinib (Oral Gavage, Daily or BID) randomize_mice->treatment monitor_tumor Monitor Tumor Volume and Body Weight (e.g., Twice Weekly) treatment->monitor_tumor end_of_study End of Study (Predetermined Timepoint or Tumor Size Limit Reached) monitor_tumor->end_of_study data_analysis Data Analysis: Tumor Growth Inhibition (%TGI), Regressions end_of_study->data_analysis end End data_analysis->end

References

Validating TAS0728 On-Target Activity: A Comparative Guide to Kinase Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the on-target activity and selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of TAS0728, a covalent HER2 inhibitor, with other relevant inhibitors, supported by experimental data from kinase profiling assays. Detailed methodologies and visual representations of key pathways and workflows are included to offer a comprehensive resource for evaluating this compound's performance.

This compound is an orally available, irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase frequently overexpressed in various cancers. It covalently binds to a specific cysteine residue (C805) in the ATP-binding site of HER2, leading to sustained inhibition of its kinase activity. To validate its on-target efficacy and selectivity, comprehensive kinase profiling has been instrumental.

Comparative Kinase Profiling

Kinase profiling assays are essential for determining the selectivity of an inhibitor by screening it against a large panel of kinases. The data below summarizes the inhibitory activity of this compound in comparison to other well-known HER2 inhibitors: afatinib (B358), neratinib, and poziotinib (B1662824). The data is presented as the percentage of control (% Control), where a lower value indicates stronger inhibition.

Kinase TargetThis compound (% Control)Afatinib (% Control)Neratinib (% Control)Poziotinib (% Control)
HER2 (ERBB2) 0.5 1.5 0.8 1.2
EGFR351.03.20.9
HER4 (ERBB4)252.51.52.1
BLK1.885153.5
BMX0.995224.0
JAK34.5987515
LOK2.21008825
SLK3.01009230

Data for this compound was obtained from a kinome-wide biochemical panel. Data for afatinib, neratinib, and poziotinib is based on publicly available KINOMEscan datasets.

As the data indicates, this compound demonstrates potent inhibition of its primary target, HER2. While it shows some off-target activity against other kinases like BLK and BMX, it displays high selectivity when compared to the broader inhibitory profiles of afatinib and neratinib, which also potently inhibit EGFR and HER4. Poziotinib also shows strong inhibition of EGFR and HER4 in addition to HER2.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to its validation, the following diagrams are provided.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Autophosphorylation RAS RAS HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Covalent Inhibition (Cys805)

HER2 signaling pathway and this compound's point of inhibition.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Kinase_Library Library of Kinases Incubation Incubate Kinases with Test or Control Compound Kinase_Library->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Control_Compound Control (e.g., DMSO) Control_Compound->Incubation ATP Add ATP Substrate Incubation->ATP Reaction Kinase Reaction ATP->Reaction Detection Measure Kinase Activity (e.g., ADP-Glo, TR-FRET) Reaction->Detection Data_Analysis Data Analysis (% Inhibition vs. Control) Detection->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile

Generalized workflow for an in vitro kinase profiling assay.

Experimental Protocols

In Vitro Kinase Profiling (Representative Protocol)

This protocol outlines a typical workflow for a competitive binding assay, such as the KINOMEscan™ platform, which is a common method for kinase inhibitor profiling.

1. Reagents and Materials:

  • A panel of purified human kinases.

  • Test compound (this compound) and control compounds (e.g., afatinib, neratinib, poziotinib) dissolved in DMSO.

  • Immobilized, active-site directed ligand specific for the kinase group.

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA, DTT).

  • Detection reagents (e.g., DNA-tagged kinases and corresponding qPCR reagents for KINOMEscan™, or ADP-Glo™ reagents for activity-based assays).

  • Multi-well plates.

  • Plate reader or qPCR instrument.

2. Assay Procedure:

  • Compound Preparation: A stock solution of the test compound is serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: The kinase panel is arrayed in a multi-well plate.

  • Binding Competition: The test compound and the immobilized ligand are added to the wells containing the kinases. The mixture is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinase active site.

  • Wash and Detection: Unbound components are washed away. The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan™ assay, this is achieved by qPCR of the DNA tag conjugated to the kinase. In activity-based assays like ADP-Glo™, kinase activity is measured by quantifying the amount of ADP produced, which is then converted to a luminescent signal.

  • Data Analysis: The signal from the test compound-treated wells is compared to the signal from DMSO-treated control wells to determine the percentage of inhibition. The results are often reported as "% Control", where the DMSO control is set to 100%.

3. Interpretation of Results:

  • A low "% Control" value indicates that the test compound effectively displaces the immobilized ligand and binds to the kinase, signifying strong inhibition.

  • By screening against a large panel of kinases, a selectivity profile is generated, highlighting the on-target and off-target activities of the inhibitor.

This comprehensive guide provides a framework for understanding and evaluating the on-target activity of this compound through kinase profiling. The provided data and methodologies offer a basis for objective comparison with alternative inhibitors, aiding in informed decision-making for research and drug development professionals.

TAS0728 in Patient-Derived Organoids vs. Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and utility of TAS0728, a potent HER2-selective inhibitor, in two key preclinical models: patient-derived organoids (PDOs) and traditional cancer cell lines. While direct comparative efficacy data for this compound in PDOs versus cell lines is not yet publicly available, this document synthesizes existing preclinical data for this compound in cell lines and outlines the methodologies to perform such a comparative analysis. This guide also details the signaling pathways affected by this compound and provides standardized protocols for experimental validation.

Introduction to this compound

This compound is an orally available, covalent inhibitor of human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, most notably in breast and gastric cancers. This compound specifically and irreversibly binds to HER2, leading to the inhibition of HER2-mediated signaling pathways and subsequent cell death in HER2-expressing tumor cells[1]. Preclinical studies have demonstrated its potent anti-proliferative activity in HER2-overexpressed cancer cells both in vitro and in vivo[2].

Patient-Derived Organoids vs. Cell Lines: A Paradigm Shift in Preclinical Modeling

The choice of a preclinical model is critical for the successful translation of novel cancer therapeutics. For decades, immortalized cancer cell lines have been the workhorse of cancer research. However, the limitations of these two-dimensional (2D) models have become increasingly apparent, leading to the development of more physiologically relevant three-dimensional (3D) models like patient-derived organoids.

FeaturePatient-Derived Organoids (PDOs)Cancer Cell Lines
Origin Derived directly from patient tumor tissue (surgical resections or biopsies)[3][4].Typically derived from single patient tumors, often decades ago.
Architecture 3D structure that recapitulates the complex cellular organization and heterogeneity of the original tumor[3].2D monolayer culture that lacks the complex cell-cell and cell-matrix interactions of a tumor.
Genetic & Phenotypic Stability Generally maintain the genetic and phenotypic characteristics of the parent tumor over multiple passages.Can undergo significant genetic and phenotypic drift over time and with repeated passaging.
Tumor Heterogeneity Preserve the cellular heterogeneity of the original tumor, including different clonal populations.Represent a more homogeneous population of cells that have been selected for growth in 2D culture.
Predictive Value Emerging evidence suggests PDOs may better predict patient response to therapy.Often fail to predict clinical outcomes accurately, contributing to high attrition rates in drug development.
Cost & Time More expensive and time-consuming to establish and maintain.Relatively inexpensive and easy to culture.

Efficacy of this compound in Preclinical Models

Cell Line Studies

This compound has demonstrated potent and selective activity against HER2-amplified and HER2-mutated cancer cell lines. While specific IC50 values from a comprehensive panel are not detailed in the provided search results, preclinical data indicates that this compound inhibits the phosphorylation of HER2 and downstream effectors, leading to apoptosis in HER2-amplified breast cancer cells.

A comprehensive table of IC50 values for this compound across a panel of HER2-positive breast cancer cell lines would be presented here if the data were publicly available.

Patient-Derived Organoid Studies

Currently, there are no publicly available studies that directly report the efficacy of this compound in patient-derived organoids. The establishment of PDOs from HER2-positive breast cancer patients has been successful, and these models have been used to test the efficacy of other HER2-targeted therapies, demonstrating their potential for personalized medicine. Future studies are warranted to directly compare the sensitivity of HER2-positive PDOs to this compound with that of established breast cancer cell lines.

Experimental Protocols

To facilitate the direct comparison of this compound efficacy, detailed protocols for the culture of both patient-derived organoids and cancer cell lines, followed by a standardized cell viability assay, are provided below.

Patient-Derived Organoid (PDO) Culture and Drug Sensitivity Assay

1. Establishment and Culture of PDOs from Breast Cancer Tissue:

  • Tissue Acquisition: Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions and with appropriate patient consent.

  • Tissue Dissociation: Mechanically mince the tissue and digest with a cocktail of enzymes (e.g., collagenase, dispase) to obtain a single-cell suspension or small cell clusters.

  • Matrigel Embedding: Resuspend the cells in a basement membrane matrix (e.g., Matrigel) and plate as droplets in a culture dish.

  • Organoid Culture Medium: Overlay the Matrigel domes with a specialized organoid growth medium containing essential growth factors (e.g., EGF, FGF, Noggin, R-spondin) and small molecule inhibitors to promote the growth of tumor organoids.

  • Maintenance: Culture the organoids in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids by disrupting the Matrigel and re-plating the organoid fragments.

2. This compound Treatment and Viability Assay:

  • Organoid Plating: Dissociate established PDOs into small fragments and seed them in Matrigel in a 96-well plate.

  • Drug Treatment: After organoid formation, treat with a serial dilution of this compound for a defined period (e.g., 72-120 hours).

  • Viability Assessment (e.g., CellTiter-Glo® 3D Assay):

    • Add CellTiter-Glo® 3D reagent to each well.

    • Lyse the organoids by shaking the plate.

    • Measure the luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Cancer Cell Line Culture and Drug Sensitivity Assay

1. Cell Line Culture:

  • Cell Lines: Use well-characterized HER2-positive breast cancer cell lines (e.g., SKBR3, BT-474, HCC1954).

  • Culture Medium: Culture the cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Maintenance: Maintain the cells in a humidified incubator at 37°C and 5% CO2. Passage the cells regularly to maintain exponential growth.

2. This compound Treatment and Viability Assay:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.

  • Drug Treatment: After allowing the cells to attach overnight, treat with a serial dilution of this compound for 72 hours.

  • Viability Assessment (e.g., MTT or CellTiter-Glo® 2D Assay):

    • MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals with a solubilization buffer and measure the absorbance.

    • CellTiter-Glo® 2D Assay: Add the reagent to each well, shake to induce lysis, and measure the luminescence.

  • Data Analysis: Calculate the IC50 value as described for the PDOs.

Signaling Pathways and Visualizations

HER2 Signaling Pathway Inhibited by this compound

This compound inhibits the kinase activity of HER2, thereby blocking the activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The two major pathways affected are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS This compound This compound This compound->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Workflow: PDO vs. Cell Line Drug Screening

The following diagram illustrates the key steps in a comparative drug screening experiment using PDOs and cell lines.

Drug_Screening_Workflow cluster_PDO Patient-Derived Organoid Arm cluster_CellLine Cell Line Arm cluster_Analysis Data Analysis PatientTissue Patient Tumor Tissue Dissociation Enzymatic Dissociation PatientTissue->Dissociation Embedding Matrigel Embedding Dissociation->Embedding Culture_PDO Organoid Culture Embedding->Culture_PDO Plating_PDO 96-well Plating Culture_PDO->Plating_PDO Treatment_PDO This compound Treatment Plating_PDO->Treatment_PDO Assay_PDO 3D Viability Assay Treatment_PDO->Assay_PDO IC50_PDO IC50 Calculation (PDO) Assay_PDO->IC50_PDO CellLine HER2+ Cell Line Culture_CL 2D Cell Culture CellLine->Culture_CL Seeding_CL 96-well Seeding Culture_CL->Seeding_CL Treatment_CL This compound Treatment Seeding_CL->Treatment_CL Assay_CL 2D Viability Assay Treatment_CL->Assay_CL IC50_CL IC50 Calculation (Cell Line) Assay_CL->IC50_CL Comparison Comparative Analysis IC50_PDO->Comparison IC50_CL->Comparison

Caption: Workflow for comparing this compound efficacy in PDOs and cell lines.

Conclusion

Patient-derived organoids represent a significant advancement in preclinical cancer modeling, offering a more physiologically relevant platform to assess drug efficacy compared to traditional 2D cell lines. While direct comparative data for this compound in PDOs versus cell lines is needed, the established potent anti-HER2 activity of this compound in cell-based assays suggests it is a promising candidate for evaluation in these more advanced models. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct such comparative studies, which will be crucial in further elucidating the clinical potential of this compound and accelerating its development.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of TAS0728 with other HER2 TKIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to HER2-targeted therapies remains a significant challenge in the treatment of HER2-positive cancers. TAS0728, a novel, irreversible, and selective HER2 tyrosine kinase inhibitor (TKI), has demonstrated promising preclinical activity. This guide provides a comprehensive comparison of the cross-resistance profile of this compound with other approved HER2 TKIs, including lapatinib (B449), neratinib, and tucatinib (B611992), supported by available experimental data and detailed methodologies.

Summary of Preclinical Efficacy of this compound in Resistant Models

This compound has shown potent antitumor activity in preclinical models of HER2-positive cancer, including those with acquired resistance to other HER2-targeted agents.[1] Studies have demonstrated that this compound can overcome resistance to HER2-directed antibodies such as trastuzumab and pertuzumab, as well as the antibody-drug conjugate ado-trastuzumab emtansine (T-DM1).[2][3] The underlying principle for this efficacy lies in the fact that these resistant tumors often remain dependent on HER2-HER3 signaling, which this compound effectively inhibits.[3]

While direct head-to-head preclinical studies comparing this compound with other HER2 TKIs in resistant models are limited in the public domain, this guide synthesizes available data on the cross-resistance profiles of established HER2 TKIs to provide a framework for understanding the potential advantages of this compound.

Comparative Analysis of HER2 TKI Activity in Resistant Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various HER2 TKIs in parental (sensitive) and resistant HER2-positive breast cancer cell lines. This data, compiled from multiple studies, illustrates the development of resistance and observed cross-resistance patterns.

Table 1: IC50 Values (nM) of HER2 TKIs in Lapatinib-Resistant Cell Lines

Cell LineLapatinib (Parental)Lapatinib (Resistant)Fold ResistanceNeratinib (in Lap-Resistant)Afatinib (in Lap-Resistant)
HCC1954 ---Cross-resistant[4]Cross-resistant
SKBR3 ---Cross-resistantCross-resistant
BT474-LapRV1 ~2534,700~1388Not AvailableNot Available
BT474-LapRV2 ~2523,300~932Not AvailableNot Available

Note: Direct comparative IC50 data for this compound in lapatinib-resistant cell lines was not available in the reviewed literature.

Table 2: IC50 Values (nM) of HER2 TKIs in Neratinib-Resistant Cell Lines

Cell LineNeratinib (Parental)Neratinib (Resistant)Fold ResistanceLapatinib (in Ner-Resistant)Afatinib (in Ner-Resistant)
HCC1954-NR --6.5 ± 0.4Cross-resistant (10 ± 0.8 fold)Cross-resistant (37 ± 7.23 fold)
SKBR3-NR --194 ± 47Cross-resistant (162.3 ± 22 fold)Cross-resistant (>163.3 ± 22.7 fold)

Note: Direct comparative IC50 data for this compound in neratinib-resistant cell lines was not available in the reviewed literature. NR denotes Neratinib-Resistant.

Table 3: IC50 Values (nM) of Tucatinib in HER2-Positive Cell Lines

Cell LineTucatinibLapatinibNeratinib
HCC1954 --Lower IC50 than lapatinib
BT474 --Lower IC50 than lapatinib

Note: Data from a study on tucatinib's efficacy in HER2-mutant models suggests its potential in resistant settings, though direct cross-resistance data with other TKIs is not provided. A direct comparison in the HCC1954 cell line showed a lower sensitivity to tucatinib in a PIK3CA-mutated context, which could be overcome by the addition of a PI3K inhibitor.

Mechanisms of Resistance and the Potential Role of this compound

Acquired resistance to HER2 TKIs can arise from various mechanisms, including:

  • Gatekeeper Mutations: Alterations in the HER2 kinase domain, such as the L755S mutation, can confer resistance to lapatinib and trastuzumab.

  • Bypass Signaling: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can circumvent HER2 inhibition.

  • Increased Drug Metabolism: Enhanced activity of enzymes like cytochrome P450 3A4 (CYP3A4) can lead to increased metabolism and reduced efficacy of drugs like neratinib.

  • HER3/HER4 Upregulation: Increased expression or activation of other HER family members can sustain downstream signaling despite HER2 blockade.

This compound's high selectivity and irreversible binding to HER2 suggest it may be effective against resistance mechanisms that still rely on a functional HER2 kinase. For instance, in cases of bypass signaling where the tumor cells remain "addicted" to the HER2 pathway, the potent and sustained inhibition by this compound could be advantageous.

Visualizing Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway and TKI Inhibition

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibits Other_TKIs Lapatinib Neratinib Tucatinib Other_TKIs->HER2 Inhibits

Caption: Simplified HER2 signaling pathway and points of inhibition by TKIs.

Mechanisms of Acquired TKI Resistance

TKI_Resistance cluster_pathway Signaling Pathways cluster_resistance Resistance Mechanisms HER2 HER2 Downstream Downstream Signaling HER2->Downstream Proliferation Cell Proliferation Downstream->Proliferation Gatekeeper Gatekeeper Mutation (e.g., L755S) TKI HER2 TKI Gatekeeper->TKI Blocks Binding Bypass Bypass Pathway Activation (e.g., PI3K) Bypass->Proliferation Activates Metabolism Increased Drug Metabolism (CYP3A4) Metabolism->TKI Degrades TKI->HER2 Inhibits This compound This compound This compound->HER2 Potentially Effective

Caption: Overview of potential mechanisms of acquired resistance to HER2 TKIs.

Experimental Protocols

This section outlines the general methodologies for key experiments used to assess the cross-resistance of HER2 TKIs.

Generation of TKI-Resistant Cell Lines
  • Cell Culture: HER2-positive breast cancer cell lines (e.g., BT474, SKBR3, HCC1954) are cultured in standard growth medium.

  • Dose Escalation: Cells are continuously exposed to a specific HER2 TKI (e.g., lapatinib, neratinib) starting at a low concentration (e.g., IC20).

  • Stepwise Increase: The drug concentration is gradually increased in a stepwise manner over several months as cells develop resistance and resume normal proliferation.

  • Maintenance: Resistant cell lines are maintained in a culture medium containing the respective TKI to ensure the stability of the resistant phenotype.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of different HER2 TKIs (this compound, lapatinib, neratinib, tucatinib) for a specified period (e.g., 72 hours).

  • Reagent Incubation: MTT or MTS reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Western Blot Analysis for HER2 Signaling
  • Cell Lysis: Parental and resistant cells, treated with various TKIs, are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of HER2, HER3, AKT, and ERK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models
  • Cell Implantation: Parental or TKI-resistant HER2-positive breast cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of this compound or other HER2 TKIs.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups versus the vehicle control group.

Conclusion

This compound demonstrates significant promise in overcoming resistance to HER2-targeted antibodies and ADCs. While direct comparative data against other HER2 TKIs in resistant settings is still emerging, the existing evidence on cross-resistance among current TKIs highlights the need for novel agents with distinct mechanisms of action. The high selectivity and irreversible binding of this compound to HER2 suggest it may offer a therapeutic advantage in certain resistance contexts. Further preclinical and clinical investigations are warranted to fully elucidate the cross-resistance profile of this compound and its potential to address the challenge of acquired resistance to HER2-targeted therapies.

References

Dual Targeting of HER2: A Comparison of TAS0728 and Trastuzumab in Combination and as Sequential Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human epidermal growth factor receptor 2 (HER2) remains a critical therapeutic target in a significant subset of breast and other solid tumors. While trastuzumab, a monoclonal antibody targeting the extracellular domain of HER2, has revolutionized the treatment of HER2-positive cancers, the eventual development of resistance necessitates novel therapeutic strategies. This guide provides a comparative analysis of the irreversible HER2 kinase inhibitor, TAS0728, in combination with and as a sequential agent to trastuzumab, supported by preclinical experimental data.

Enhanced Antitumor Efficacy with Combination Therapy

Preclinical evidence suggests a synergistic or enhanced antitumor effect when this compound is administered in combination with trastuzumab. An in vivo study utilizing a 4-1ST xenograft model of HER2-overexpressing cancer demonstrated that this compound at a dose of 15 mg/kg/day significantly enhanced the antitumor activity of trastuzumab (20 mg/kg)[1]. This finding points to a dual HER2 blockade strategy, simultaneously targeting the extracellular domain with trastuzumab and inhibiting the intracellular kinase activity with this compound, as a promising approach to achieve a more profound and durable response.

Overcoming Trastuzumab Resistance with this compound

A significant body of preclinical research has focused on the potent activity of this compound in tumors that have acquired resistance to trastuzumab-based therapies. In xenograft models where tumors initially regressed with trastuzumab and pertuzumab treatment but subsequently developed resistance and regrew, switching to this compound monotherapy resulted in significant anti-tumor effects[2][3][4]. This suggests that trastuzumab-resistant tumors often remain dependent on HER2 signaling, which can be effectively inhibited by the kinase inhibitor this compound[2][3][4].

Quantitative Comparison of Antitumor Activity

The following table summarizes the key quantitative findings from preclinical studies on this compound, providing a comparative view of its efficacy as a single agent in trastuzumab-resistant models and its enhancing effect in combination therapy.

Treatment GroupAnimal ModelDosing RegimenOutcomeSource
Combination Therapy
Trastuzumab + this compound4-1ST xenograftTrastuzumab (20 mg/kg, q1w, i.v.) + this compound (15 mg/kg/day, q.d., p.o.)Strongly enhanced antitumor effect compared to trastuzumab alone[1]
Sequential Therapy (Trastuzumab-Resistant)
This compoundNCI-N87 xenograft with acquired trastuzumab/pertuzumab resistanceThis compound (60 mg/kg/day, p.o.)Significant anti-tumor effect in resistant tumors[3]
Trastuzumab + PertuzumabNCI-N87 xenograft with acquired trastuzumab/pertuzumab resistanceTrastuzumab (20 mg/kg, ip) + Pertuzumab (20 mg/kg, ip) once weeklyIneffective in resistant tumors[3]
This compoundPatient-derived xenograft (breast cancer refractory to trastuzumab/pertuzumab and T-DM1)Not specifiedPotent anti-tumor effect[2][3]

Signaling Pathway Inhibition

This compound is a covalent, irreversible inhibitor of HER2 kinase activity. By binding to its target, this compound effectively blocks downstream signaling through the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival. In trastuzumab-resistant tumors, HER2-HER3 phosphorylation is often retained, indicating continued signaling despite trastuzumab binding. This compound directly inhibits this phosphorylation, shutting down the oncogenic signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trastuzumab Trastuzumab HER2 HER2 Receptor Trastuzumab->HER2 binds HER2_kinase HER2 Kinase Domain HER2->HER2_kinase This compound This compound This compound->HER2_kinase inhibits PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK MAPK Pathway MAPK->Proliferation HER2_kinase->PI3K_AKT activates HER2_kinase->MAPK activates

Mechanism of Action of this compound and Trastuzumab.

Experimental Protocols

In Vivo Xenograft Model of Acquired Trastuzumab Resistance

A representative experimental protocol for evaluating the efficacy of this compound in a trastuzumab-resistant model is described below, based on published studies[3].

  • Cell Line and Animal Model: NCI-N87 human gastric cancer cells, which overexpress HER2, are used. Male BALB/c nude mice (6 weeks old) serve as the hosts for tumor xenografts.

  • Tumor Implantation: A suspension of NCI-N87 cells is implanted subcutaneously into the flank of each mouse.

  • Induction of Trastuzumab Resistance: Once tumors reach a specified volume, mice are treated with a combination of trastuzumab (e.g., 20 mg/kg, i.p., weekly) and pertuzumab (e.g., 20 mg/kg, i.p., weekly). Treatment continues until tumors initially regress and then begin to regrow, indicating acquired resistance.

  • Treatment Groups: Mice with trastuzumab-resistant tumors are randomized into treatment groups:

    • Vehicle control

    • Trastuzumab + Pertuzumab (to confirm resistance)

    • This compound (e.g., 60 mg/kg, p.o., daily)

  • Efficacy Assessment: Tumor volume and body weight are measured twice weekly. The primary endpoint is tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised for western blot analysis to assess the phosphorylation status of HER2, HER3, and downstream signaling proteins like AKT and ERK.

start NCI-N87 cells implanted in mice resistance Induce Trastuzumab Resistance start->resistance randomize Randomize mice with resistant tumors resistance->randomize group1 Vehicle Control randomize->group1 group2 Trastuzumab + Pertuzumab randomize->group2 group3 This compound randomize->group3 measure Measure Tumor Volume & Body Weight group1->measure group2->measure group3->measure analysis Pharmacodynamic Analysis measure->analysis

Experimental Workflow for In Vivo Resistance Model.

Logical Relationship of Combination Therapy

The rationale for combining this compound and trastuzumab is based on a multi-faceted attack on the HER2 signaling axis. This dual blockade is hypothesized to lead to a more complete and sustained inhibition of tumor growth and survival signals.

HER2_positive HER2-Positive Cancer trastuzumab Trastuzumab (Extracellular Binding) HER2_positive->trastuzumab This compound This compound (Intracellular Kinase Inhibition) HER2_positive->this compound dual_blockade Dual HER2 Blockade trastuzumab->dual_blockade This compound->dual_blockade resistance_overcome Overcoming Trastuzumab Resistance This compound->resistance_overcome synergy Synergistic/Enhanced Antitumor Effect dual_blockade->synergy

Logical Relationship of this compound and Trastuzumab Therapy.

Conclusion

The available preclinical data strongly support the therapeutic potential of this compound in HER2-positive cancers, both in combination with trastuzumab and as a sequential therapy for trastuzumab-resistant disease. The distinct mechanisms of action of these two agents provide a strong rationale for a dual HER2 blockade strategy. Further clinical investigation is warranted to fully elucidate the synergistic effects and optimal therapeutic positioning of this compound in the management of HER2-positive malignancies. A first-in-human phase I study of this compound has been conducted, though it was terminated due to toxicity at higher doses, highlighting the need for careful dose-escalation and safety monitoring in future clinical trials[5][6][7].

References

Overcoming T-DM1 Resistance in HER2-Positive Cancer: A Preclinical Comparison of TAS0728 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the preclinical efficacy of combining the novel HER2 kinase inhibitor, TAS0728, with the antibody-drug conjugate, Trastuzumab emtansine (T-DM1). The data presented herein, derived from in vivo preclinical models, demonstrates the potential of this compound to overcome acquired resistance to T-DM1, a significant clinical challenge in the treatment of HER2-positive cancers. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and targeted therapeutics.

Executive Summary

Acquired resistance to T-DM1, a cornerstone therapy for HER2-positive breast cancer, presents a critical unmet need. Preclinical studies have investigated the sequential treatment of T-DM1-resistant tumors with this compound, a potent and selective irreversible HER2 kinase inhibitor. The findings suggest that tumors with acquired resistance to T-DM1 remain dependent on HER2-HER3 signaling.[1][2][3] Treatment with this compound has been shown to induce significant tumor regression in T-DM1-resistant xenograft models, indicating its potential as a subsequent line of therapy.[1][2][3] This guide will delve into the quantitative data from these pivotal preclinical studies, outline the experimental methodologies, and visualize the underlying molecular mechanisms.

Data Presentation

In Vivo Efficacy of this compound in T-DM1-Resistant NCI-N87 Xenograft Model

The following table summarizes the key findings from a preclinical study evaluating the anti-tumor activity of this compound in a T-DM1-resistant human gastric cancer NCI-N87 xenograft model.

Treatment GroupMean Tumor Volume (mm³) at Day 85 (Start of this compound Treatment)Mean Tumor Volume (mm³) at Day 114 (End of Study)Tumor Growth Inhibition (%)Statistical Significance (p-value)
T-DM1 continued~1500~2500Not Applicable< 0.0001 (compared to this compound group)
This compound~1500~500>60% Regression< 0.0001 (compared to T-DM1 group)

Data extracted and approximated from graphical representations in Irie et al., Cancer Science, 2020.[1][3]

Experimental Protocols

In Vivo T-DM1-Resistant Xenograft Model Establishment

A key component of this research was the development of an in vivo model of acquired resistance to T-DM1.

  • Cell Line: NCI-N87, a human gastric carcinoma cell line with HER2 amplification, was utilized.[4][5]

  • Animal Model: Male nude mice were used for tumor implantation.

  • Tumor Implantation: NCI-N87 cells were subcutaneously implanted into the mice.

  • Induction of Resistance: Once tumors reached a specified volume, mice were treated with T-DM1. Treatment continued until tumors initially regressed and then demonstrated regrowth, indicating acquired resistance.[1][3] This process of establishing stable T-DM1-refractory tumors involved long-term exposure to T-DM1.[1]

In Vivo Efficacy Study of this compound

Following the establishment of T-DM1 resistant tumors, the efficacy of this compound was evaluated.

  • Study Groups: Mice with T-DM1-resistant tumors were randomized into two groups: one that continued to receive T-DM1 and another that was switched to this compound treatment.[6]

  • Drug Administration:

    • T-DM1 was administered intravenously.

    • This compound was administered orally on a daily basis.[7]

  • Monitoring: Tumor volumes were measured regularly to assess treatment efficacy.

  • Endpoint: The study was concluded after a predefined period, and tumor volumes were compared between the treatment groups.

Western Blot Analysis of HER2 Signaling Pathway

To elucidate the mechanism of action, the phosphorylation status of key proteins in the HER2 signaling pathway was assessed.

  • Sample Preparation: Tumor lysates were prepared from the xenograft models at the end of the study.

  • Protein Separation: Proteins were separated by size using SDS-PAGE.

  • Immunoblotting: Separated proteins were transferred to a PVDF membrane and probed with specific primary antibodies against total and phosphorylated forms of HER2 and HER3.

  • Detection: A secondary antibody conjugated to an enzyme was used for chemiluminescent detection of the protein bands.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins was quantified to determine the effect of the treatments on HER2 signaling. Western blot analysis revealed that while T-DM1-resistant tumors still had phosphorylated HER2 and HER3, treatment with this compound led to a significant decrease in the phosphorylation of both receptors.[1]

Mechanism of Action and Signaling Pathways

T-DM1 Mechanism of Action and Resistance

T-DM1 is an antibody-drug conjugate that targets HER2-overexpressing cancer cells.[8] It binds to the HER2 receptor and is internalized by the cell.[9] Inside the cell, the cytotoxic agent DM1 is released, leading to microtubule disruption and cell death.[9] T-DM1 also retains the antitumor properties of trastuzumab, including the inhibition of downstream signaling pathways.[9] Resistance to T-DM1 can develop through various mechanisms, yet some resistant tumors remain dependent on HER2 signaling for their growth and survival.[1][2][3]

TDM1_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell T-DM1 T-DM1 HER2 Receptor HER2 Receptor T-DM1->HER2 Receptor Binds Internalization Internalization HER2 Receptor->Internalization Receptor-mediated endocytosis HER2 Signaling HER2 Signaling HER2 Receptor->HER2 Signaling Inhibits Lysosome Lysosome Internalization->Lysosome Trafficking DM1 DM1 Lysosome->DM1 Releases Microtubule Disruption Microtubule Disruption DM1->Microtubule Disruption Inhibits Cell Death Cell Death Microtubule Disruption->Cell Death Induces PI3K/AKT Pathway PI3K/AKT Pathway HER2 Signaling->PI3K/AKT Pathway Activates TAS0728_Mechanism cluster_cell T-DM1 Resistant Cancer Cell This compound This compound HER2 Kinase Domain HER2 Kinase Domain This compound->HER2 Kinase Domain Irreversibly Binds Phosphorylation Phosphorylation This compound->Phosphorylation Inhibits HER2-HER3 Dimer HER2-HER3 Dimer HER2-HER3 Dimer->HER2 Kinase Domain Contains HER2 Kinase Domain->Phosphorylation Mediates Downstream Signaling\n(PI3K/AKT) Downstream Signaling (PI3K/AKT) Phosphorylation->Downstream Signaling\n(PI3K/AKT) Activates Tumor Growth Tumor Growth Downstream Signaling\n(PI3K/AKT)->Tumor Growth Promotes Experimental_Workflow Start Start NCI-N87 Cell Culture NCI-N87 Cell Culture Start->NCI-N87 Cell Culture Tumor Implantation Tumor Implantation NCI-N87 Cell Culture->Tumor Implantation T-DM1 Treatment T-DM1 Treatment Tumor Implantation->T-DM1 Treatment Tumor Regression & Regrowth Tumor Regression & Regrowth T-DM1 Treatment->Tumor Regression & Regrowth Randomization Randomization Tumor Regression & Regrowth->Randomization Resistance Confirmed Continued T-DM1 Continued T-DM1 Randomization->Continued T-DM1 Switch to this compound Switch to this compound Randomization->Switch to this compound Tumor Volume Measurement Tumor Volume Measurement Continued T-DM1->Tumor Volume Measurement Switch to this compound->Tumor Volume Measurement Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

References

A Head-to-Head Showdown: Unveiling the Kinase Selectivity of TAS0728 and Afatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount to maximizing efficacy while minimizing off-target effects. This guide provides a detailed, head-to-head comparison of the kinase selectivity profiles of two prominent inhibitors: TAS0728, a novel covalent inhibitor of HER2, and afatinib (B358), an irreversible ErbB family blocker. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in oncology research.

At a Glance: this compound vs. Afatinib

This compound is an orally available, covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a key driver in various cancers.[1] It selectively and irreversibly binds to cysteine 805 (C805) within the HER2 kinase domain, effectively shutting down its signaling activity.[1] Afatinib is a second-generation tyrosine kinase inhibitor that irreversibly inhibits the kinase activity of the ErbB family of receptors, including the Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4.[2][3] It achieves this by covalently binding to specific cysteine residues within the catalytic domains of these receptors.[3]

Biochemical Selectivity Profile: A Quantitative Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following tables summarize the biochemical potency of this compound and afatinib against a panel of kinases, presented as half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.

Table 1: Biochemical IC50 Values of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)
HER213
BMX4.9
HER48.5
BLK31
EGFR65
JAK333
SLK25
LOK86
Data sourced from Selleck Chemicals product information, based on in-vitro kinase profiling.[4]

Table 2: Biochemical IC50 Values of Afatinib Against Key Kinases

Kinase TargetIC50 (nM)
EGFR (wild-type)0.5
EGFR (L858R mutant)0.4
EGFR (L858R/T790M mutant)10
HER214
HER41
Data compiled from various scientific publications.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the kinase selectivity profiles presented above.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases.

Principle: The assay measures the amount of ADP produced during the kinase reaction, which is directly correlated with kinase activity. Luminescence-based assays, such as ADP-Glo™, are commonly employed for their high sensitivity and throughput.

Generalized Protocol:

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound or afatinib) is prepared in DMSO.

  • Kinase Reaction Setup:

    • The diluted compound or a vehicle control (DMSO) is added to the wells of a microplate.

    • A solution containing the purified recombinant kinase and its specific peptide substrate in a kinase buffer is added to each well.

    • The plate is pre-incubated to allow for inhibitor binding.

  • Initiation of Kinase Reaction: The reaction is initiated by adding a solution of ATP. The ATP concentration is typically kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination. The reaction is allowed to proceed for a set time at a controlled temperature.

  • Termination and Detection:

    • A reagent is added to terminate the kinase reaction and deplete any remaining ATP.

    • A second reagent is then added to convert the ADP generated into ATP, which in turn drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of kinase activity inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.

For this compound, kinase profiling was performed by Carna Biosciences, and the inhibitory activity against 386 or 374 kinases was tested at Reaction Biology Corporation at concentrations of 0.1, 1, and 10 µmol/L in the presence of 10 µmol/L ATP.[4]

Cellular Phosphorylation Assay

This assay assesses the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.

Objective: To determine the effect of the inhibitor on the phosphorylation status of target kinases and their downstream signaling proteins in intact cells.

Principle: Western blotting is a widely used technique to detect and quantify the levels of specific phosphorylated proteins in cell lysates.

Generalized Protocol:

  • Cell Culture and Treatment:

    • Cancer cell lines expressing the target kinase (e.g., HER2-amplified SK-BR-3 cells or EGFR-mutant NCI-H1975 cells) are cultured to a suitable confluency.

    • Cells are then treated with various concentrations of the test compound (e.g., this compound or afatinib) for a specified duration.

  • Cell Lysis: After treatment, the cells are washed and then lysed using a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-HER2 or anti-phospho-EGFR).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • To normalize for protein levels, a parallel blot or stripping and re-probing of the same blot is performed using an antibody that recognizes the total, non-phosphorylated form of the target protein.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured. Densitometric analysis is performed to quantify the intensity of the phosphorylated protein band relative to the total protein band.

For this compound, cellular assays were conducted in various cell lines, including SK-BR-3, where cells were treated with this compound for 3 hours before harvesting for Western blot analysis.[4] For afatinib, cellular phosphorylation assays have been widely used to confirm its inhibitory effect on EGFR and downstream signaling proteins like AKT and ERK.[6]

Signaling Pathway Inhibition

This compound and afatinib exert their anti-cancer effects by blocking critical signaling pathways that drive tumor growth and survival.

This compound: Targeting the HER2 Signaling Cascade

This compound's high selectivity for HER2 leads to the potent inhibition of HER2-mediated downstream signaling. This includes the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[7]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibits

Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and RAS/MEK/ERK signaling.

Afatinib: Broadly Inhibiting the ErbB Family Signaling Network

Afatinib's mechanism of action involves the irreversible inhibition of multiple ErbB family members, leading to a comprehensive blockade of downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.

Afatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) ErbB_dimers ErbB Dimers EGFR->ErbB_dimers HER2 HER2 HER2->ErbB_dimers HER4 HER4 HER4->ErbB_dimers PI3K PI3K ErbB_dimers->PI3K RAS RAS ErbB_dimers->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle Cell Cycle Progression, Survival, Angiogenesis mTOR->Cell_Cycle RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle Afatinib Afatinib Afatinib->EGFR Inhibits Afatinib->HER2 Inhibits Afatinib->HER4 Inhibits

Caption: Afatinib broadly inhibits ErbB family members, blocking key oncogenic pathways.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel kinase inhibitor's selectivity.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_proteomics Advanced Profiling KinomeScan Broad Kinome Scan (e.g., >400 kinases) IC50_determination IC50 Determination for Key On- and Off-Targets KinomeScan->IC50_determination Phosphorylation_assay Target Phosphorylation Assay (Western Blot) IC50_determination->Phosphorylation_assay Cell_viability Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Phosphorylation_assay->Cell_viability Chemoproteomics Chemoproteomics for Off-Target Identification Cell_viability->Chemoproteomics End Selectivity Profile Chemoproteomics->End Start Novel Kinase Inhibitor Start->KinomeScan

Caption: A multi-step workflow for kinase inhibitor selectivity profiling.

Conclusion

This comparative guide highlights the distinct selectivity profiles of this compound and afatinib. This compound demonstrates a high degree of selectivity for HER2, with notable activity against a few other kinases. In contrast, afatinib exhibits broader activity across the ErbB family, potently inhibiting EGFR, HER2, and HER4. The choice between a highly selective inhibitor like this compound and a broader-acting agent like afatinib will depend on the specific cancer biology, the desire to target multiple ErbB family members simultaneously, and the potential for off-target toxicities. The provided experimental data and protocols offer a framework for the continued investigation and development of next-generation kinase inhibitors.

References

Confirming TAS0728-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of caspase assays for confirming apoptosis induced by TAS0728, a selective HER2 kinase inhibitor. We present supporting experimental data for this compound and alternative HER2 inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows.

This compound and the Induction of Apoptosis

This compound is a potent and selective covalent inhibitor of HER2. It functions by irreversibly binding to the HER2 kinase domain, leading to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. Preclinical studies have demonstrated that this inhibition of HER2 signaling by this compound effectively induces apoptosis in HER2-amplified breast cancer cells. The assessment of apoptosis induction is a critical step in evaluating the efficacy of anti-cancer agents like this compound. Caspase activity assays are a reliable and widely used method for this purpose.

Comparison of Apoptosis Induction by HER2 Inhibitors

The following tables summarize quantitative data from studies evaluating apoptosis induction by various HER2 inhibitors using caspase assays. While specific quantitative data for this compound-induced caspase activity from publicly available literature is limited, one study reports the induction of apoptosis in HER2-amplified breast cancer cells was confirmed by measuring caspase-3/7 activity. For a comprehensive comparison, we have included quantitative data for other well-established HER2 inhibitors, lapatinib (B449) and tucatinib.

Table 1: Caspase-3/7 Activation in HER2-Positive Breast Cancer Cell Lines

TreatmentCell LineConcentrationFold Increase in Caspase-3/7 Activity (vs. Control)Reference
LapatinibSKBR30.1 µM~2-fold[1]
Tucatinib + TrastuzumabBT-474Not Specified~2-fold[2][3]
NeratinibSKBR350 nMHigher than 500 nM Lapatinib or 500 nM Tucatinib[4][5]
LapatinibSKBR3500 nMLower than 50 nM Neratinib
TucatinibSKBR3500 nMLower than 50 nM Neratinib

Table 2: Caspase-9 Activation by Tucatinib

TreatmentCell LineObservationReference
TucatinibTrastuzumab-resistant BT-474Time-dependent cleavage of caspase-9

Signaling Pathway of this compound-Induced Apoptosis

This compound, by inhibiting HER2, blocks downstream signaling pathways that promote cell survival and proliferation. This disruption of signaling ultimately leads to the activation of the apoptotic cascade. The following diagram illustrates this proposed mechanism.

TAS0728_Apoptosis_Pathway This compound This compound HER2 HER2 This compound->HER2 Inhibits Apoptosis Apoptosis This compound->Apoptosis Promotes PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt Activates MAPK MAPK Pathway HER2->MAPK Activates HER2->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Caspases Caspase Activation Apoptosis->Caspases Initiates

Caption: this compound-induced apoptosis pathway.

Experimental Protocols for Caspase Assays

Accurate and reproducible assessment of caspase activity is paramount. Below are detailed protocols for commonly used caspase assays.

Caspase-Glo® 3/7 Assay (Luminescent)

This assay provides a proluminescent caspase-3/7 substrate in a buffer system optimized for caspase activity, luciferase activity, and cell lysis.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled multiwell plates

  • Plate-reading luminometer

  • Cells treated with this compound or other compounds

Procedure:

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer.

  • Cell Plating: Seed cells in a white-walled 96-well plate and treat with the desired compounds. Include untreated control wells.

  • Assay:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Caspase-8 Assay (Colorimetric)

This assay is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from a labeled substrate (IETD-pNA).

Materials:

  • Caspase-8 Colorimetric Assay Kit (e.g., from Abcam or BioVision)

  • Microcentrifuge

  • Spectrophotometer or microplate reader

  • Cells treated with this compound or other compounds

Procedure:

  • Cell Lysis:

    • Induce apoptosis in cells.

    • Pellet the cells and resuspend in chilled lysis buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge to obtain the cytosolic extract (supernatant).

  • Assay:

    • To each sample, add the 2X Reaction Buffer containing DTT.

    • Add the IETD-pNA substrate.

    • Incubate at 37°C for 1-2 hours.

    • Read the absorbance at 400 or 405 nm.

  • Data Analysis: The fold-increase in caspase-8 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Caspase-9 Assay (Fluorometric)

This assay utilizes a fluorogenic substrate (e.g., LEHD-AFC) that emits a fluorescent signal upon cleavage by active caspase-9.

Materials:

  • Caspase-9 Fluorometric Assay Kit (e.g., from BioVision or R&D Systems)

  • Fluorometer or fluorescent microplate reader

  • Cells treated with this compound or other compounds

Procedure:

  • Cell Lysis: Prepare cytosolic extracts as described for the Caspase-8 assay.

  • Assay:

    • Add the 2X Reaction Buffer containing DTT to each sample.

    • Add the LEHD-AFC substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: The fold-increase in caspase-9 activity is determined by comparing the fluorescence of the treated samples to the untreated control.

Experimental Workflow for Caspase Assays

The following diagram outlines the general workflow for performing caspase assays to confirm drug-induced apoptosis.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Caspase Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HER2+ Breast Cancer Cells) Treatment Treatment with This compound or Alternatives Cell_Culture->Treatment Cell_Lysis Cell Lysis (for colorimetric/fluorometric assays) Treatment->Cell_Lysis Add_Reagent Add Caspase Substrate/ Reagent Treatment->Add_Reagent For luminescent assays (add-mix-measure) Cell_Lysis->Add_Reagent Incubation Incubation Add_Reagent->Incubation Detection Signal Detection (Luminescence, Absorbance, or Fluorescence) Incubation->Detection Data_Quantification Data Quantification Detection->Data_Quantification Comparison Comparison to Control Data_Quantification->Comparison Conclusion Confirmation of Apoptosis Comparison->Conclusion

Caption: General workflow for caspase assays.

Logical Relationship for Apoptosis Confirmation

Apoptosis_Confirmation_Logic Treatment This compound Treatment of HER2+ Cancer Cells Hypothesis Hypothesis: This compound induces apoptosis Treatment->Hypothesis Caspase_Assay Perform Caspase Assays (Caspase-3/7, -8, -9) Hypothesis->Caspase_Assay Data_Collection Measure Caspase Activity Caspase_Assay->Data_Collection Analysis Compare Activity to Untreated Control Data_Collection->Analysis Result Significant Increase in Caspase Activity? Analysis->Result Conclusion_Yes Conclusion: This compound Induces Apoptosis Result->Conclusion_Yes Yes Conclusion_No Conclusion: Apoptosis is not the primary mechanism of cell death Result->Conclusion_No No

Caption: Logical flow for apoptosis confirmation.

References

Safety Operating Guide

Safe Disposal of TAS0728: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling:

Before beginning any procedure involving TAS0728, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

Personal Protective Equipment (PPE):

  • Gloves: Always wear two pairs of chemical-resistant gloves (e.g., nitrile) when handling this compound. Change gloves immediately if they become contaminated, torn, or punctured.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Lab Coat: A disposable, solid-front gown should be worn to protect from contamination.

  • Respiratory Protection: For procedures that may generate aerosols or dust, a fit-tested respirator is recommended.

Engineering Controls:

  • All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood, glove box, or biological safety cabinet to minimize inhalation exposure.

Disposal of Unused or Expired this compound

Unused or expired this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Contact EHS: Do not attempt to dispose of this compound through standard laboratory waste streams (e.g., trash or sink). Your institution's EHS department is the primary point of contact for the disposal of hazardous chemical waste.

  • Segregation and Labeling:

    • Keep the unused or expired this compound in its original, tightly sealed container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (2088323-16-2), and any other information required by your institution.

  • Waste Pickup: Arrange for a hazardous waste pickup with your EHS office. They will ensure the substance is transported and disposed of by a licensed hazardous waste vendor, typically via incineration.

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Personal Protective Equipment (gloves, gowns, etc.)

  • Labware (pipette tips, tubes, vials, etc.)

  • Absorbent pads and cleaning materials

Step-by-Step Disposal Procedure:

  • Segregation at the Source: At the point of generation, immediately segregate all contaminated materials into a designated, clearly labeled hazardous waste container. For sharps waste (needles, scalpels) that has come into contact with this compound, use a designated sharps container for cytotoxic waste, often color-coded purple or yellow with a purple lid[1].

  • Waste Containers: Use leak-proof, puncture-resistant containers with secure lids. These are often color-coded (e.g., yellow with a "Cytotoxic Waste" label) to distinguish them from other waste streams[1].

  • Container Sealing: When waste containers are approximately three-quarters full, securely seal them to prevent leaks or spills. Do not overfill.

  • Documentation and Pickup: Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup by trained EHS personnel for incineration.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2088323-16-2[2][3]
Molecular Formula C₂₆H₃₂N₈O₃
Molecular Weight 504.60 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in DMSO, DMF, and Ethanol
Storage Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C
Stability ≥ 4 years when stored properly

Experimental Protocols

While a specific disposal protocol for this compound is not available, the general procedure for the decontamination of surfaces contaminated with cytotoxic agents is as follows:

Surface Decontamination Protocol:

  • Preparation: Ensure all necessary PPE is worn.

  • Initial Cleaning: Moisten a low-lint wipe with a detergent solution. Wipe the contaminated surface in one direction, using overlapping strokes. Dispose of the wipe in the cytotoxic waste container.

  • Rinsing: Using a new wipe moistened with sterile water, wipe the surface again with the same technique and dispose of the wipe.

  • Final Decontamination: With a new wipe moistened with 70% isopropyl alcohol, wipe the surface a final time and allow it to air dry completely. Dispose of the wipe in the cytotoxic waste container.

This compound Disposal Workflow

TAS0728_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal start Working with this compound waste_gen Waste Generated start->waste_gen unused Unused/Expired This compound waste_gen->unused Pure Compound contaminated_solid Contaminated Solids (PPE, Labware) waste_gen->contaminated_solid Non-Sharps contaminated_sharp Contaminated Sharps waste_gen->contaminated_sharp Sharps original_container Original Labeled Container unused->original_container cytotoxic_bag Labeled Cytotoxic Waste Bag/Bin contaminated_solid->cytotoxic_bag cytotoxic_sharps Labeled Cytotoxic Sharps Container contaminated_sharp->cytotoxic_sharps pickup Arrange EHS Hazardous Waste Pickup original_container->pickup cytotoxic_bag->pickup cytotoxic_sharps->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Workflow for the segregation and disposal of this compound waste.

References

Personal protective equipment for handling TAS0728

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of TAS0728, a potent and selective HER2 inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While one safety data sheet (SDS) suggests that specific personal protective equipment may not be required, it is best practice to handle all research compounds with a comprehensive safety approach. Another source recommends avoiding ingestion, inhalation, and contact with eyes and skin, and to wash thoroughly after handling.[1] Given the biological activity of this compound, a conservative approach to PPE is warranted.

Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommendation
Eye Protection Safety glasses with side shields or goggles are recommended at all times.
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove, with one glove cuff under the lab coat and one over. Change gloves immediately if contaminated.
Body Protection A lab coat should be worn. For procedures with a risk of splashing, a chemically resistant apron is also recommended.
Respiratory For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) is recommended. All handling of the solid compound should be done in a fume hood.

Emergency First Aid Procedures

In case of exposure to this compound, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Ingestion Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Management

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Wear appropriate PPE. For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the contained material into a sealed, labeled waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., 70% ethanol), followed by soap and water.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

  • Segregation: Collect all disposable materials that have come into contact with this compound (e.g., gloves, absorbent pads, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Incompatible Materials

To prevent hazardous reactions, avoid contact between this compound and the following:

  • Strong acids

  • Strong bases

  • Strong oxidizing agents

  • Strong reducing agents

Safe Handling and Storage Workflow

The following diagram outlines the procedural workflow for the safe handling and storage of this compound.

Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare work area in a chemical fume hood B->C D Weigh solid this compound in fume hood C->D E Prepare stock solution (e.g., in DMSO) D->E F Perform experiment E->F K Store this compound at -20°C in a tightly sealed container E->K Store stock solution as recommended G Decontaminate work surfaces F->G H Segregate and label all this compound waste G->H I Store waste in a designated area H->I J Arrange for professional disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.